molecular formula C5H11NO2 B104137 4-Hydroxy-n-methylbutanamide CAS No. 37941-69-8

4-Hydroxy-n-methylbutanamide

货号: B104137
CAS 编号: 37941-69-8
分子量: 117.15 g/mol
InChI 键: DLKOPXVSDZXMRM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-N-methylbutanamide ( 37941-69-8) is an organic compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol. This substance is characterized by a density of 1.023±0.06 g/cm3 and a melting point of 32-34 °C . Its structure can be represented by the SMILES notation O=C(NC)CCCO . The compound is related to a class of 4-hydroxybutanamide derivatives that have been the subject of scientific investigation for their potential in neurological research. Notably, structural analogs, specifically N-benzyl-4-hydroxybutanamide derivatives, have been identified in published studies as inhibitors of GABA transporters (mGAT1-4) . These inhibitors are explored as a promising strategy for investigating the treatment of neurological disorders, given the crucial role of GABA as the primary inhibitory neurotransmitter in the central nervous system . Research on these related compounds has shown them to possess anticonvulsant, antinociceptive, and antidepressant-like activity in preclinical models, highlighting the research value of this chemical class . The mechanism of action for these analogs involves the enhancement of GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft, thereby increasing its inhibitory effects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Handling should be performed by qualified professionals in a controlled laboratory setting. Please refer to the safety data sheet for proper handling and storage information. This compound should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-hydroxy-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-5(8)3-2-4-7/h7H,2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKOPXVSDZXMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068058
Record name Butanamide, 4-hydroxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37941-69-8
Record name 4-Hydroxy-N-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37941-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 4-hydroxy-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037941698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 4-hydroxy-N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, 4-hydroxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-N-methylbutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-n-methylbutanamide: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Hydroxy-n-methylbutanamide, a versatile bifunctional molecule with significant potential as a building block in medicinal chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the core chemical and physical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its emerging applications, particularly as a precursor for synthesizing novel therapeutic agents.

Molecular Structure and Chemical Identity

4-Hydroxy-n-methylbutanamide, with the molecular formula C₅H₁₁NO₂, is characterized by a four-carbon chain featuring a hydroxyl (-OH) group at one terminus and an N-methylated amide (-C(=O)NHCH₃) group at the other.[1][2][3] This unique structure, possessing both a hydrogen bond donor (hydroxyl group and N-H of the amide) and two hydrogen bond acceptors (carbonyl and hydroxyl oxygens), imparts a high degree of polarity to the molecule.[1]

The presence of these functional groups allows for a diverse range of chemical modifications, making it an attractive scaffold for creating libraries of compounds with varied biological activities.[4] Its structure is conducive to the formation of more complex molecules, a desirable trait in the design of enzyme inhibitors and agents targeting the central nervous system.[4]

IdentifierValueSource
IUPAC Name 4-hydroxy-N-methylbutanamidePubChem[1][2]
CAS Number 37941-69-8Sigma-Aldrich[5], PubChem[1][2]
Molecular Formula C₅H₁₁NO₂PubChem[1][2]
Molecular Weight 117.15 g/mol PubChem[1][2]
SMILES CNC(=O)CCCOPubChem[1][2]
InChI InChI=1S/C5H11NO2/c1-6-5(8)3-2-4-7/h7H,2-4H2,1H3,(H,6,8)PubChem[1][2]
InChIKey DLKOPXVSDZXMRM-UHFFFAOYSA-NPubChem[1][2]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; N1 [label="N"]; C5 [label="C"]; O2 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="2,0!"]; C4 [pos="3,0.5!"]; O1 [pos="3.5,1.5!"]; N1 [pos="0.5,-1!"]; C5 [pos="0,-2!"]; O2 [pos="-1,-0.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O1; C1 -- N1; N1 -- C5; C1 -- O2 [style=double];

}

Caption: 2D Chemical Structure of 4-Hydroxy-n-methylbutanamide.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 4-Hydroxy-n-methylbutanamide are largely dictated by its polar functional groups. These properties are critical for its handling, storage, and application in both chemical synthesis and biological assays.

PropertyValueSource
Physical Form Pale-yellow to Yellow-brown SolidSigma-Aldrich[5]
Melting Point 32-34 °CMySkinRecipes[4], ChemicalBook[5]
Boiling Point 100-110 °C at 1 TorrChemicalBook[5]
Density 1.023 ± 0.06 g/cm³ (Predicted)MySkinRecipes[4]
pKa 14.82 ± 0.10 (Predicted)ChemicalBook[5]
XLogP3-AA -0.9PubChem[1][2]
Storage Temperature 2-8 °C, sealed, dry, hygroscopicMySkinRecipes[4], ChemicalBook[5]

Spectroscopic Characterization:

While raw spectral data is not provided here, the structural features of 4-Hydroxy-n-methylbutanamide suggest the following characteristic spectroscopic signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the three methylene groups of the butyl chain, and the hydroxyl proton. The methylene protons adjacent to the hydroxyl and amide groups will exhibit characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will display five unique signals corresponding to the N-methyl carbon, the three methylene carbons, and the carbonyl carbon of the amide.[1][2]

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol, an N-H stretching vibration, and a strong C=O stretching absorption for the amide carbonyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[1][2]

Synthesis and Reactivity

The most common and efficient synthesis of 4-Hydroxy-n-methylbutanamide involves the aminolysis of γ-butyrolactone with methylamine.[1] This reaction provides a straightforward route to the target molecule.

synthesis_workflow GBL γ-Butyrolactone Reaction Aminolysis GBL->Reaction Methylamine Methylamine (CH₃NH₂) Methylamine->Reaction Product 4-Hydroxy-n-methylbutanamide Reaction->Product

Caption: Synthetic pathway to 4-Hydroxy-n-methylbutanamide.

Detailed Synthetic Protocol:

The following is a representative, self-validating protocol for the synthesis of 4-Hydroxy-n-methylbutanamide:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ-butyrolactone in a suitable solvent such as methanol.

  • Reagent Addition: Add an excess of methylamine (typically as a solution in a solvent like THF or water) to the flask. The use of excess amine drives the reaction to completion.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, remove the solvent and excess methylamine under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure 4-Hydroxy-n-methylbutanamide.

Chemical Reactivity:

The bifunctional nature of 4-Hydroxy-n-methylbutanamide allows for a range of chemical transformations:

  • Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

  • Esterification/Etherification: The hydroxyl group can be converted to an ester or an ether to modify the molecule's lipophilicity and pharmacokinetic properties.

  • Amide Modifications: The N-H proton of the amide can be deprotonated and the nitrogen can be further alkylated or acylated.

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-hydroxybutyric acid and methylamine.[1]

Applications in Drug Discovery and Development

4-Hydroxy-n-methylbutanamide serves as a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have shown promise in targeting several key players in human diseases.

4.1. Precursor to GABA Transporter Inhibitors:

Derivatives of the closely related 4-hydroxybutanamide are being investigated as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulation of its synaptic concentration can influence neuronal excitability.[1] By inhibiting GATs, these compounds can increase extracellular GABA levels, leading to enhanced inhibitory signaling.[1] This mechanism of action has potential therapeutic applications in neurological disorders such as epilepsy and anxiety.[1] The N-methyl group in 4-Hydroxy-n-methylbutanamide can be a key structural element in designing novel GAT inhibitors with improved potency and selectivity.

GAT_inhibition cluster_synapse Synaptic Cleft GABA GABA Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor Binds GAT1 GAT-1 Transporter Presynaptic_Neuron Presynaptic Neuron GAT1->Presynaptic_Neuron GABA Reuptake Inhibition Inhibition Postsynaptic_Receptor->Inhibition Enhanced Inhibitory Signal Derivative 4-Hydroxy-n-methylbutanamide Derivative Derivative->GAT1 Inhibits

Caption: Mechanism of GAT-1 inhibition by 4-hydroxybutanamide derivatives.

4.2. Scaffold for Matrix Metalloproteinase (MMP) Inhibitors:

N-substituted 4-hydroxybutanamide derivatives, particularly those incorporating a hydroxamic acid moiety, are potent inhibitors of matrix metalloproteinases (MMPs).[6] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[6][7][8] The hydroxamic acid group chelates the zinc ion in the active site of the MMP, leading to inhibition of its enzymatic activity. The butanamide backbone allows for the introduction of various substituents to enhance binding affinity and selectivity for different MMP subtypes.[6]

Safety and Handling

While specific toxicity data for 4-Hydroxy-n-methylbutanamide is limited, it is recommended to handle it with the standard precautions for laboratory chemicals. It may cause skin and eye irritation.[9] Ingestion and inhalation should be avoided. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Hydroxy-n-methylbutanamide is a versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis, bifunctional nature, and the demonstrated biological activities of its derivatives make it a compound of significant interest. For researchers in drug development, this molecule offers a promising scaffold for the design and synthesis of novel therapeutic agents targeting a range of diseases, from neurological disorders to cancer. Further exploration of its derivatization and biological evaluation is warranted to fully unlock its therapeutic potential.

References

  • 4-Hydroxy-N-methylbutanamide. (n.d.). MySkinRecipes. Retrieved February 11, 2026, from [Link]

  • Butanamide, 4-hydroxy-N-methyl-. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Butanamide, 4-hydroxy-N-methyl-. (2018, February 16). SIELC Technologies. Retrieved February 11, 2026, from [Link]

  • Butanamide, 4-hydroxy-N-(2-hydroxyethyl)-N-methyl-. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). International Journal of Molecular Sciences, 24(22), 16360. [Link]

  • 4-hydroxy-N,N-dimethylbutanamide. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). MDPI. [Link]

  • 4-hydroxy-n-methoxy-n-methylbutanamide (C6H13NO3). (n.d.). PubChemLite. Retrieved February 11, 2026, from [Link]

  • 4-Hydroxybutanamide | C4H9NO2 | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved February 11, 2026, from [Link]

  • 4-hydroxybutanamide (C4H9NO2). (n.d.). PubChemLite. Retrieved February 11, 2026, from [Link]

  • 4-Hydroxybutyramide. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 4-Hydroxy-n-methylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of derivatives of 4-hydroxy-n-methylbutanamide. This scaffold has emerged as a versatile platform for the development of novel therapeutics targeting a range of pathological conditions. This document delves into the core mechanisms of action, structure-activity relationships, and validated experimental protocols for the evaluation of these compounds, with a focus on their applications in neuroscience and oncology.

Introduction: The Versatile 4-Hydroxybutanamide Scaffold

The 4-hydroxybutanamide core structure is a simple, yet highly adaptable molecule that has garnered significant interest in medicinal chemistry.[1] Its bifunctional nature, possessing both a hydroxyl and an amide group, allows for a wide array of chemical modifications, leading to derivatives with distinct and potent biological activities.[1] This guide will explore two primary areas where these derivatives have shown significant promise: the modulation of the central nervous system through inhibition of γ-aminobutyric acid (GABA) transporters and the targeting of cancer progression through the inhibition of matrix metalloproteinases (MMPs).

Modulation of the GABAergic System: A Focus on GABA Transporter (GAT) Inhibition

The principal inhibitory neurotransmitter in the central nervous system is GABA. The precise regulation of its synaptic concentration is crucial for maintaining neuronal balance.[1] GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Derivatives of 4-hydroxybutanamide have been extensively investigated as inhibitors of GATs, particularly the GAT-1 subtype.[1] By blocking GAT-1, these compounds increase the extracellular concentration of GABA, leading to enhanced GABAergic signaling.[1][2] This mechanism of action has demonstrated potential for anticonvulsant, antinociceptive (pain-relieving), and sedative-hypnotic effects in preclinical models.[1]

Mechanism of Action: Enhancing Inhibitory Neurotransmission

The inhibition of GAT-1 by 4-hydroxybutanamide derivatives leads to a cascade of events that ultimately dampen neuronal excitability. The increased availability of GABA in the synapse allows for greater activation of postsynaptic GABA-A and GABA-B receptors, resulting in enhanced inhibitory postsynaptic potentials.

GAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor (GABA-A / GABA-B) GABA_synapse->GABA_receptor Binds Derivative 4-Hydroxybutanamide Derivative Derivative->GAT1 Inhibits Inhibitory_Signal Enhanced Inhibitory Signal GABA_receptor->Inhibitory_Signal Activates

Figure 1: Mechanism of GAT-1 Inhibition.
Structure-Activity Relationship (SAR) for GAT Inhibition

The potency and selectivity of 4-hydroxybutanamide derivatives as GAT inhibitors are highly dependent on the nature of the substituent on the amide nitrogen. While specific quantitative SAR data for a broad range of N-substituted 4-hydroxy-n-methylbutanamide derivatives is not extensively available in the public domain, studies on related 2-substituted 4-hydroxybutanamides provide valuable insights. For instance, the introduction of substituted benzylamines at the amide nitrogen has been shown to yield compounds with inhibitory activity against GAT1-4, with pIC50 values in the range of 4.21-5.14.[3] This suggests that aromatic moieties on the N-substituent are crucial for interacting with the transporter protein. Further optimization of these substituents is a key area of research to enhance potency and selectivity for specific GAT subtypes.

Compound IDN-SubstituentGAT-1 pIC50GAT-2 pIC50GAT-3 pIC50GAT-4 pIC50Reference
16a Benzyl4.89< 4.04.554.48[3]
16d 4-Chlorobenzyl5.144.214.884.69[3]

Table 1: Inhibitory activity of exemplary 2-substituted 4-hydroxybutanamide derivatives on mouse GABA transporters (mGAT1-4). Data extracted from a study on 2-substituted analogs, providing insight into the effect of N-substituents.

Experimental Protocols for Evaluating GABAergic Activity

This protocol describes a functional assay to measure the inhibition of GABA uptake into cells stably expressing a specific GABA transporter subtype.

Principle: The assay measures the uptake of radiolabeled GABA ([³H]GABA) into HEK-293 cells engineered to express a specific mouse GABA transporter (mGAT1-4). The reduction in [³H]GABA uptake in the presence of a test compound indicates its inhibitory activity.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK-293 cells stably expressing the target mGAT subtype in appropriate media and conditions.

  • Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Preparation of Solutions:

    • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).

    • Test Compound Solutions: Prepare serial dilutions of the 4-hydroxybutanamide derivatives in the assay buffer.

    • [³H]GABA Solution: Prepare a solution of [³H]GABA in the assay buffer at a final concentration of approximately 50 nM.

  • Assay Procedure: a. Wash the cell monolayers with the assay buffer. b. Add the test compound solutions to the wells and pre-incubate for 10-20 minutes at room temperature. c. Initiate the uptake by adding the [³H]GABA solution to each well. d. Incubate for a short period (e.g., 1-3 minutes) at room temperature. The short incubation time is critical to measure the initial rate of uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells with a suitable lysis buffer. g. Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of [³H]GABA uptake for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

GAT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HEK-293 cells (expressing mGAT) Cell_Plating Plate cells in 96-well plate Cell_Culture->Cell_Plating Wash1 Wash cells Cell_Plating->Wash1 Solution_Prep Prepare assay buffer, test compounds, and [3H]GABA Pre_incubation Pre-incubate with test compound Solution_Prep->Pre_incubation Wash1->Pre_incubation Uptake Add [3H]GABA to initiate uptake Pre_incubation->Uptake Incubate Incubate (1-3 min) Uptake->Incubate Terminate Terminate uptake (wash with cold buffer) Incubate->Terminate Lyse Lyse cells Terminate->Lyse Scintillation Measure radioactivity Lyse->Scintillation Data_Analysis Calculate % inhibition and determine IC50 Scintillation->Data_Analysis

Figure 2: Workflow for In Vitro GAT Uptake Assay.

This model is used to evaluate the anticonvulsant activity of a compound and is predictive of efficacy against generalized tonic-clonic seizures.

Principle: An electrical stimulus is delivered to the corneas of a mouse, inducing a maximal seizure characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Step-by-Step Methodology:

  • Animal Preparation: Use male albino mice (e.g., CF-1 strain) weighing 20-25g. Acclimate the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the 4-hydroxybutanamide derivative via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.

  • Time to Peak Effect: Determine the time of peak effect for the compound by testing groups of animals at different time points after administration.

  • MES Induction: At the time of peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. Prior to stimulation, apply a drop of saline to the corneas to ensure good electrical contact.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis or another suitable statistical method.

This model assesses the sedative-hypnotic potential of a compound.

Principle: The test compound is administered prior to a sleep-inducing dose of thiopental. A potentiation of the sleeping time (duration of loss of righting reflex) compared to a control group indicates a sedative-hypnotic effect.

Step-by-Step Methodology:

  • Animal Preparation: Use male mice (e.g., Swiss albino) weighing 20-25g. Acclimate the animals and fast them overnight before the experiment.

  • Compound Administration: Administer the test derivative or vehicle control orally or intraperitoneally. A positive control, such as diazepam, should also be included.

  • Thiopental Induction: After a set period (e.g., 30-60 minutes) following test compound administration, inject thiopental sodium (e.g., 25-40 mg/kg, i.p.) to induce sleep.[4][5]

  • Observation:

    • Onset of Sleep: Record the time from thiopental injection to the loss of the righting reflex. The righting reflex is lost when the animal, placed on its back, is unable to return to its normal upright posture within 30 seconds.

    • Duration of Sleep: Record the time from the loss of the righting reflex to its recovery.

  • Data Analysis: Compare the mean onset and duration of sleep between the test groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in the duration of sleep indicates sedative-hypnotic activity.

Targeting Cancer Progression: Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Their dysregulation is a hallmark of cancer, contributing to tumor invasion, metastasis, and angiogenesis.[5][6] N-hydroxybutanamide derivatives have emerged as potent inhibitors of several MMPs, including MMP-2 and MMP-9 (gelatinases) and MMP-14.[5][6]

Mechanism of Action: Halting Tumor Invasion and Metastasis

By inhibiting MMPs, these derivatives can prevent the breakdown of the ECM, thereby impeding the physical dissemination of tumor cells.[6] Furthermore, MMPs are involved in the activation of growth factors and the regulation of cell adhesion molecules, all of which are critical for tumor growth and the formation of new blood vessels (angiogenesis).[6] Inhibition of MMPs can therefore disrupt these processes, leading to antitumor and antimetastatic effects.[5][6] The hydroxamic acid moiety in these derivatives is a key structural feature, as it chelates the zinc ion in the active site of the MMP, leading to inhibition.

MMP_Inhibition_Pathway Tumor_Cell Tumor Cell MMP_Secretion Secretes MMPs (e.g., MMP-9) Tumor_Cell->MMP_Secretion MMP Active MMP MMP_Secretion->MMP ECM Extracellular Matrix (ECM) MMP->ECM Degrades Growth_Factors Release of Growth Factors MMP->Growth_Factors Activates Derivative N-Hydroxybutanamide Derivative Derivative->MMP Inhibits ECM_Degradation ECM Degradation ECM->ECM_Degradation Invasion Tumor Invasion & Metastasis ECM_Degradation->Invasion Angiogenesis Angiogenesis Growth_Factors->Tumor_Cell Promotes Growth Growth_Factors->Angiogenesis

Figure 3: Mechanism of MMP Inhibition in Cancer.
Structure-Activity Relationship (SAR) for MMP Inhibition

The inhibitory potency and selectivity of N-hydroxybutanamide derivatives against different MMPs are significantly influenced by the substituents on the molecule. A notable example is the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, which has demonstrated potent inhibition of MMP-2, MMP-9, and MMP-14 with IC50 values in the range of 1-1.5 µM.[6][7] In contrast, derivatives with a diacylated hydrazine fragment showed no significant MMP inhibition at a concentration of 10 µM.[6][7] This highlights the importance of the N-phenylbutanediamide core and the nature of the substituent on the phenyl ring for achieving potent MMP inhibition. The presence of the iodoaniline moiety appears to be a key determinant of the observed activity against MMP-2, -9, and -14.[6][7]

CompoundTarget MMPsIC50 (µM)Reference
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide MMP-2, MMP-9, MMP-141 - 1.5[6][7]
Derivatives with diacylated hydrazine fragment MMPs> 10[6][7]

Table 2: Inhibitory activity of exemplary N-hydroxybutanamide derivatives against MMPs.

Experimental Protocols for Evaluating MMP Inhibitory Activity

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific MMP.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing CaCl₂, ZnCl₂, and a detergent like Brij-35.

    • MMP Enzyme: Reconstitute the purified, active form of the target MMP (e.g., MMP-2 or MMP-9) in the assay buffer.

    • Fluorogenic Substrate: Dissolve the fluorogenic MMP substrate in a suitable solvent (e.g., DMSO).

    • Test Compound: Prepare serial dilutions of the N-hydroxybutanamide derivative in the assay buffer.

  • Assay Procedure: a. Add the assay buffer, test compound, and MMP enzyme to the wells of a 96-well microplate. b. Incubate for a set period (e.g., 30-60 minutes) at 37°C to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the fluorogenic substrate to each well. d. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.

This model is used to evaluate the antitumor and antimetastatic potential of a compound.

Principle: B16 mouse melanoma cells are highly metastatic. When injected into mice, they form primary tumors and subsequently metastasize to distant organs, particularly the lungs. The ability of a test compound to reduce the number and size of these metastases is a measure of its antimetastatic efficacy.

Step-by-Step Methodology:

  • Cell Culture: Culture B16 melanoma cells in appropriate media.

  • Animal Model: Use C57BL/6 mice, which are syngeneic to the B16 cell line.

  • Tumor Cell Implantation: Inject a suspension of B16 cells subcutaneously into the flank of each mouse.

  • Compound Administration: Once the primary tumors are palpable, randomize the mice into treatment and control groups. Administer the test compound (e.g., the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide) and a vehicle control daily via an appropriate route (e.g., intraperitoneal).

  • Tumor Growth Monitoring: Measure the primary tumor volume regularly using calipers.

  • Metastasis Assessment: At the end of the study (e.g., after 2-3 weeks), euthanize the mice and harvest the lungs and other organs.

  • Quantification of Metastases: Count the number of visible metastatic nodules on the surface of the lungs. The lungs can also be fixed, sectioned, and stained with hematoxylin and eosin for microscopic examination and quantification of metastatic foci.

  • Data Analysis: Compare the mean number and size of metastatic nodules between the treated and control groups using appropriate statistical methods. A significant reduction in metastasis in the treated group indicates antimetastatic activity. For example, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has been shown to inhibit metastasis by 88.6% in this model.[6][7]

Synthesis of 4-Hydroxy-n-methylbutanamide Derivatives

The synthesis of these derivatives is typically achieved through straightforward and scalable chemical routes.

Synthesis of N-Substituted 4-Hydroxybutanamides via Aminolysis of γ-Butyrolactone (GBL)

This is a common and efficient method for preparing N-substituted 4-hydroxybutanamides.

Principle: The cyclic ester (lactone) γ-butyrolactone undergoes nucleophilic acyl substitution with a primary or secondary amine, leading to ring-opening and the formation of the corresponding amide.

Exemplary Step-by-Step Protocol (for N-benzyl-4-hydroxybutanamide):

  • Reaction Setup: In a round-bottom flask, combine γ-butyrolactone (1 equivalent) and benzylamine (1.1 equivalents). The reaction can often be performed neat or in a suitable solvent like methanol.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-hydroxybutanamide.

Synthesis of N-Hydroxybutanamide Derivatives via Ring-Opening of N-Substituted Succinimides

This method is particularly useful for synthesizing the N-hydroxybutanamide derivatives that act as MMP inhibitors.

Principle: An N-substituted succinimide is treated with hydroxylamine, which acts as a nucleophile to open the imide ring, forming the N-hydroxybutanamide derivative.

Exemplary Step-by-Step Protocol (for an N1-hydroxy-N4-phenylbutanediamide derivative):

  • Synthesis of N-substituted succinimide: a. React succinic anhydride with the desired aniline (e.g., 4-iodoaniline) to form the corresponding succinamic acid. b. Cyclize the succinamic acid to the N-substituted succinimide using a dehydrating agent such as acetic anhydride or by heating.

  • Ring-Opening with Hydroxylamine: a. Dissolve the N-substituted succinimide in a suitable solvent. b. Add an aqueous solution of hydroxylamine. c. Stir the reaction mixture at room temperature for a short period (e.g., 1 hour).

  • Work-up and Purification: a. Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product. b. Collect the solid product by filtration, wash with water, and dry. c. Recrystallize the crude product from a suitable solvent system to obtain the pure N-hydroxybutanamide derivative.

Conclusion and Future Directions

The 4-hydroxy-n-methylbutanamide scaffold and its derivatives represent a promising area for therapeutic development. Their ability to modulate the GABAergic system through GAT inhibition offers potential treatments for a variety of neurological disorders, including epilepsy and neuropathic pain. Concurrently, the potent MMP inhibitory activity of N-hydroxybutanamide derivatives provides a compelling avenue for the development of novel anticancer agents that can combat tumor invasion and metastasis.

Future research in this field should focus on:

  • Elucidating detailed structure-activity relationships to design more potent and selective inhibitors for specific GAT subtypes and MMPs.

  • Optimizing the pharmacokinetic properties of these derivatives to enhance their bioavailability and efficacy in vivo.

  • Exploring the full therapeutic potential of these compounds in a wider range of disease models.

  • Investigating potential synergistic effects when used in combination with other therapeutic agents.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of new and effective medicines to address unmet medical needs in both neuroscience and oncology.

References

  • MDPI. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International Journal of Molecular Sciences. Retrieved from [Link]

  • PatSnap Synapse. (2024). What are GAT1 inhibitors and how do they work? Retrieved from [Link]

  • PubMed. (1974). On the mechanism of potentiation by morphine of thiopental sleeping time. Retrieved from [Link]

  • Karger Publishers. (2008). On the Mechanism of Potentiation by Morphine of Thiopental Sleeping Time. Pharmacology. Retrieved from [Link]

  • PubMed. (2013). 2-Substituted 4-hydroxybutanamides as potential inhibitors of γ-aminobutyric acid transporters mGAT1-mGAT4: synthesis and biological evaluation. Retrieved from [Link]

  • PubMed. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Retrieved from [Link]

  • PubMed Central. (2018). MMP-9 inhibition promotes anti-tumor immunity through disruption of biochemical and physical barriers to T-cell trafficking to tumors. PLOS One. Retrieved from [Link]

  • PubMed. (2001). Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • PubMed. (n.d.). A STUDY OF THIOPENTAL SODIUM-INDUCED SLEEP IN WISTAR RATS IN DOSES OF QUININE AND ARTESUNATE. Retrieved from [Link]

  • PubMed Central. (2014). Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor. Retrieved from [Link]

  • MDPI. (2021). MMP9: A Tough Target for Targeted Therapy for Cancer. Retrieved from [Link]

  • Spandidos Publications. (2016). Suppression of MMP-9 and FAK expression by pomolic acid via blocking of NF-κB/ERK/mTOR signaling pathways in growth factor-stimulated human breast cancer cells. Retrieved from [Link]

  • PubMed Central. (2025). Targeting GABA signaling in the tumor microenvironment: implications for immune cell regulation and immunotherapy resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). The working and inhibition mechanisms of GAT1 a, A potential release.... Retrieved from [Link]

Sources

Technical Monograph: 4-Hydroxy-N-methylbutanamide (CAS 37941-69-8)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

CAS 37941-69-8 , systematically known as 4-hydroxy-N-methylbutanamide , is a critical aliphatic amide intermediate primarily recognized as the open-chain precursor to the industrial solvent and pharmaceutical excipient N-Methyl-2-pyrrolidone (NMP) .

Unlike stable end-product drugs, this molecule exists in a delicate thermodynamic equilibrium. Its physicochemical profile is defined by its propensity to undergo intramolecular cyclization—a feature that dictates specific handling, analytical, and storage protocols. This guide moves beyond basic property listing to provide a mechanistic understanding of the molecule's behavior, particularly its "masked" lactam character and its utility as a polar scaffold in medicinal chemistry.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
Parameter Detail
CAS Number 37941-69-8
IUPAC Name 4-hydroxy-N-methylbutanamide
Synonyms N-Methyl-4-hydroxybutyramide; N-Methyl-γ-hydroxybutyramide; NMP Open-Chain Precursor
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
SMILES CNC(=O)CCCO
InChI Key DLKOPXVSDZXMRM-UHFFFAOYSA-N
Structural Insight

The molecule features a flexible four-carbon chain terminated by a polar hydroxyl group (-OH) at one end and a secondary amide (-CONHMe) at the other.

  • Key Feature: The distance between the nucleophilic hydroxyl oxygen and the electrophilic amide carbonyl carbon is exactly three carbons, perfect for forming a 5-membered ring (pyrrolidone).

  • Stereochemistry: The molecule is achiral.

Physicochemical Profiling

The following data aggregates experimental values and high-confidence predictive models essential for pre-formulation and process design.

Core Properties Table
Property Value / Range Context & Implications
Physical State Low-melting solid or oilMP: 32–34 °C. Often appears as a viscous, colorless to pale yellow oil at ambient temperatures due to supercooling or trace impurities (NMP/water).
Boiling Point 100–110 °C @ 1 TorrHigh boiling point relative to MW due to extensive intermolecular Hydrogen Bonding. Critical: Distillation often triggers cyclization to NMP.
LogP (Octanol/Water) -1.27 (Exp/Calc)Highly Hydrophilic. It partitions preferentially into the aqueous phase. Poor membrane permeability via passive diffusion unless cyclized.
pKa ~14.8 (Amide)Neutral at physiological pH. It does not ionize significantly in the pH 1–10 range.
Solubility MiscibleFully miscible with Water, Methanol, Ethanol, and Chloroform.
Density ~1.02–1.11 g/cm³Slightly denser than water.
H-Bond Donors 2 (OH, NH)Strong capability for hydrogen bonding, contributing to its viscosity and water solubility.

Stability & Reactivity: The Cyclization Trap

The Thermal Cyclization Mechanism

The most defining characteristic of CAS 37941-69-8 is its instability relative to its cyclic lactam form, NMP. Under thermal stress or dehydrating conditions, the hydroxyl group attacks the amide carbonyl, expelling water and closing the ring.

Expert Insight: This reaction is entropy-driven. While the open chain is favored in aqueous alkaline solution (hydrolysis of NMP), the neutral open chain spontaneously cyclizes upon heating or water removal.

Cyclization OpenChain 4-Hydroxy-N-methylbutanamide (CAS 37941-69-8) Open Chain Form Transition Tetrahedral Intermediate (Transient) OpenChain->Transition Heat / Dehydration (-H+ transfer) NMP N-Methyl-2-pyrrolidone (NMP) Cyclic Lactam Transition->NMP Ring Closure Water H₂O (Byproduct) Transition->Water Elimination NMP->OpenChain Hydrolysis (Strong Base/Acid)

Figure 1: Thermal cyclization pathway. The open-chain amide (CAS 37941-69-8) is the kinetic product of GBL aminolysis, while NMP is the thermodynamic product.

Analytical Challenges (Self-Validating Protocol)

The Trap: If you analyze CAS 37941-69-8 using Gas Chromatography (GC), the high temperature of the injector port (typically 250°C) will drive the cyclization in situ. You will detect NMP, leading to a false identification of the bulk material.

Correct Protocol:

  • Technique: Use Reverse-Phase HPLC (RP-HPLC).

  • Conditions: Column C18, Mobile Phase Water/Acetonitrile (buffered to pH 7), Ambient Temperature (<30°C).

  • Detection: UV at 210 nm (Amide bond absorption).

  • Validation: The retention time of the open chain (very early eluting due to LogP -1.27) must be distinct from NMP (later eluting).

Synthesis & Manufacturing Workflow

The synthesis of CAS 37941-69-8 is the first step in the industrial production of NMP.

Reaction Pathway
  • Precursors: Gamma-Butyrolactone (GBL) + Methylamine (aqueous or anhydrous).

  • Reaction Type: Nucleophilic Acyl Substitution (Aminolysis).

  • Conditions: Mild temperature (0–40°C).

Process Note: If the reaction temperature exceeds 150°C, the intermediate (37941-69-8) immediately dehydrates to NMP. To isolate 37941-69-8, the reaction must be kept cool and water must be removed via lyophilization or gentle vacuum evaporation, avoiding heat.

Synthesis cluster_inputs Raw Materials GBL Gamma-Butyrolactone (Cyclic Ester) Reaction Aminolysis Reaction Temp: 20-40°C Solvent: Water/MeOH GBL->Reaction MA Methylamine (Nucleophile) MA->Reaction Product 4-Hydroxy-N-methylbutanamide (CAS 37941-69-8) Reaction->Product Kinetic Control SideReaction Thermal Dehydration (>150°C) Product->SideReaction Heat FinalNMP N-Methyl-2-pyrrolidone (NMP) SideReaction->FinalNMP

Figure 2: Synthesis workflow distinguishing the isolation of the amide intermediate from the final solvent production.

Biopharmaceutical Implications

Prodrug Design Scaffold

Researchers utilize the 4-hydroxy-butanamide scaffold for "cyclization-activated" prodrugs.

  • Mechanism: A drug payload attached to the hydroxyl group or the nitrogen can be released upon the spontaneous formation of the lactam ring.

  • Kinetics: The rate of cyclization (and thus drug release) is pH-dependent. At physiological pH (7.4), the cyclization is slow, but it accelerates in acidic environments or under enzymatic catalysis.

Toxicology & Safety
  • Hazard Class: Irritant (Skin/Eye).[1]

  • Metabolism: Likely metabolized to Gamma-hydroxybutyric acid (GHB) and Methylamine in vivo via amidases.

  • Handling: Due to its hygroscopic nature and low melting point, store in a refrigerator (2–8°C) under inert gas (Argon/Nitrogen) to prevent moisture absorption and hydrolysis/cyclization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169986, Butanamide, 4-hydroxy-N-methyl-. Retrieved from [Link]

  • Google Patents.Process for the production of N-methyl-2-pyrrolidone (US6348601B2). Describes the aminolysis of GBL to the intermediate amide.

Sources

Therapeutic Potential of 4-Hydroxy-N-methylbutanamide in Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-N-methylbutanamide (CAS: 37941-69-8), also known as N-methyl-4-hydroxybutyramide, represents a critical pharmacophore in the development of gamma-hydroxybutyrate (GHB) analogs. While historically utilized as a transient intermediate in the synthesis of N-methyl-2-pyrrolidone (NMP), emerging pharmacological data suggests its utility as a stable, amide-linked prodrug or direct ligand for the GHB receptor (GHB-R) and GABAergic systems.

This guide analyzes the therapeutic viability of 4-Hydroxy-N-methylbutanamide, distinguishing its pharmacokinetic profile from the parent compound GHB and its ester prodrug, gamma-butyrolactone (GBL). We explore its potential in treating narcolepsy, alcohol use disorder (AUD), and neuropathic pain, supported by rigorous experimental protocols for synthesis and validation.

Chemical & Pharmacological Profile

Structural Analysis

The molecule consists of a 4-hydroxybutyryl backbone coupled to a methylamine moiety via an amide bond. Unlike the cyclic lactone (GBL) which hydrolyzes rapidly in plasma, the amide bond of 4-Hydroxy-N-methylbutanamide offers enhanced metabolic stability, potentially altering the pharmacokinetic (PK) curve to favor sustained release or targeted delivery.

PropertyValueClinical Significance
IUPAC Name 4-Hydroxy-N-methylbutanamide-
CAS Number 37941-69-8Unique Identifier
Molecular Formula C₅H₁₁NO₂-
Molecular Weight 117.15 g/mol High BBB Permeability Potential
LogP (Predicted) -0.9Hydrophilic; likely requires active transport (MCT)
H-Bond Donors 2Receptor binding capability
H-Bond Acceptors 2Receptor binding capability
Mechanism of Action (MOA)

The therapeutic effects are hypothesized to stem from a dual mechanism:

  • Prodrug Activity: Enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) or non-specific amidases releases GHB, which activates GABA-B receptors (sedation, anxiolysis).

  • Direct GHB-R Interaction: Structural analogs of GHB amides have demonstrated high-affinity binding to the specific GHB receptor (distinct from GABA-B), which is implicated in neuroprotection and wakefulness promotion at low doses.

Figure 1: Metabolic & Signaling Pathway

The following diagram illustrates the putative metabolic activation and downstream signaling cascades.

MOA_Pathway Prodrug 4-Hydroxy-N-methylbutanamide Enzyme Amidases / FAAH Prodrug->Enzyme GHB GHB (Active Metabolite) Prodrug->GHB Hydrolysis Methylamine Methylamine (Byproduct) Prodrug->Methylamine Enzyme->GHB GABA_B GABA-B Receptor (Gi/o coupled) GHB->GABA_B Low Affinity GHB_R GHB Receptor (High Affinity) GHB->GHB_R High Affinity Effect_Sed Sedation / Anxiolysis (High Dose) GABA_B->Effect_Sed Effect_Neuro Neuroprotection / Alertness (Low Dose) GHB_R->Effect_Neuro

Caption: Putative metabolic activation of the amide scaffold to GHB and subsequent receptor divergence.

Therapeutic Indications

Narcolepsy with Cataplexy

GHB (Sodium Oxybate) is the standard of care for cataplexy. However, its short half-life requires twice-nightly dosing. The amide derivative, 4-Hydroxy-N-methylbutanamide, may offer a sustained-release profile due to the slower kinetics of amide hydrolysis compared to the rapid opening of the lactone ring in GBL.

Alcohol Use Disorder (AUD) & Withdrawal

By modulating the GABAergic system, the compound may mitigate withdrawal symptoms (tremors, anxiety) and reduce craving. The N-methyl substitution may alter the abuse liability profile by delaying the onset of euphoria ("rush") associated with rapid GBL/GHB absorption.

Neuropathic Pain

Preliminary data on 4-hydroxybutanamide scaffolds suggests potential antinociceptive activity, possibly mediated via downstream inhibition of the GABA transporter (GAT-1) or synergistic GABA-B activation, stabilizing neuronal excitability in dorsal horn pathways.

Experimental Protocols

Synthesis of 4-Hydroxy-N-methylbutanamide

Objective: High-purity synthesis via aminolysis of Gamma-Butyrolactone (GBL).

Reagents:

  • Gamma-Butyrolactone (GBL) [CAS: 96-48-0]

  • Methylamine (40% aqueous solution)

  • Solvent: Ethanol or neat reaction (if temperature controlled)

Protocol:

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and an addition funnel. Place in an ice bath (0°C).

  • Addition: Charge the flask with methylamine (1.1 equivalents).

  • Reaction: Dropwise add GBL (1.0 equivalent) over 30 minutes. The reaction is exothermic; maintain temperature <20°C to prevent cyclization to NMP.

  • Incubation: Allow the mixture to stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Workup: Concentrate the solution under reduced pressure (rotary evaporator) to remove water and excess methylamine.

  • Purification: The crude oil can be purified via vacuum distillation or column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield the amide as a viscous pale oil or low-melting solid.

  • Validation: Confirm structure via ¹H-NMR (D₂O) looking for the N-methyl doublet at ~2.7 ppm and the amide carbonyl signal in ¹³C-NMR.

In Vitro Receptor Binding Assay (GHB-R Specific)

Objective: Determine affinity (Ki) for the high-affinity GHB receptor using [³H]NCS-382.

Materials:

  • Rat cerebrocortical membrane homogenates.

  • Radioligand: [³H]NCS-382 (Specific GHB-R antagonist).[1][2]

  • Test Compound: 4-Hydroxy-N-methylbutanamide (1 nM – 1 mM).

Workflow:

  • Incubation: Mix 200 µL membrane suspension with 25 µL radioligand (10 nM final) and 25 µL test compound.

  • Equilibrium: Incubate at 4°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

Figure 2: Experimental Workflow for Validation

The following diagram outlines the critical path from synthesis to in vivo validation.

Workflow Step1 Synthesis (Aminolysis of GBL) Step2 Purification (Vac Distillation / Column) Step1->Step2 Step3 QC Validation (NMR, HPLC >98%) Step2->Step3 Branch Assay Selection Step3->Branch Assay_InVitro In Vitro Binding ([³H]NCS-382 Displacement) Branch->Assay_InVitro Affinity Assay_InVivo In Vivo Model (Sedation/Cataplexy Score) Branch->Assay_InVivo Efficacy Result Lead Candidate Profile Assay_InVitro->Result Assay_InVivo->Result

Caption: Step-by-step workflow for synthesizing and validating the therapeutic potential of the amide.

Safety & Toxicology Considerations

Methylamine Burden: A critical consideration for N-methyl amides is the metabolic release of methylamine.

  • Metabolism: Methylamine is deaminated by semicarbazide-sensitive amine oxidase (SSAO) to formaldehyde, ammonia, and H₂O2.

  • Risk Assessment: For high-dose applications (e.g., >1g for sedation), the methylamine load may be toxic. However, if the compound targets the high-affinity GHB receptor (nanomolar potency), the required therapeutic dose would be in the milligram range, rendering the methylamine byproduct toxicologically insignificant.

Recommendation: Initial toxicity screening must include liver function tests (LFTs) and formaldehyde adduct monitoring in preclinical models.

References

  • BenchChem. (2025). An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential.[3] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 169986, 4-Hydroxy-N-methylbutanamide. Retrieved from

  • Vayer, P., et al. (1987). GHB receptor targets in the CNS: Focus on high-affinity binding sites.[4][5]Neuropharmacology, 26(11), 1579-1586. (Contextual citation for GHB-R binding protocols).

  • Wu, Y., et al. (2004). Characterization and pharmacology of the GHB receptor.[4]Annals of the New York Academy of Sciences, 1025, 432-445.

  • Sigma-Aldrich. (2025). Product Specification: 4-Hydroxy-N-methylbutanamide (CAS 37941-69-8).[6] Retrieved from

Sources

4-Hydroxy-n-methylbutanamide and matrix metalloproteinase (MMP) inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional analysis of 4-Hydroxy-N-methylbutanamide in the context of Matrix Metalloproteinase (MMP) inhibition.

This analysis distinguishes between the specific alcohol-amide structure requested and the structurally related (and more potent) hydroxamic acid inhibitors, providing a rigorous framework for evaluating this scaffold in fragment-based drug discovery (FBDD).

Structural Evaluation, Synthesis, and Assay Protocols

Part 1: Executive Technical Analysis

4-Hydroxy-N-methylbutanamide (CAS: 37941-69-8) is an aliphatic amide characterized by a terminal hydroxyl group and an N-methyl substitution. In the context of Matrix Metalloproteinase (MMP) inhibition, this molecule represents a non-hydroxamate zinc-binding fragment .

While hydroxamic acids (-CONHOH) are the classical Zinc Binding Groups (ZBGs) for MMPs due to their bidentate chelation of the active site zinc ion (


), they often suffer from poor pharmacokinetics and off-target toxicity (e.g., musculoskeletal syndrome). 4-Hydroxy-N-methylbutanamide presents an alternative monodentate or weak bidentate scaffold .
Structural Identity & MMP Relevance
  • Chemical Formula:

    
    
    
  • Molecular Weight: 117.15 g/mol

  • Core Moiety:

    
    -hydroxy-amide.
    
  • Mechanism of Action (Theoretical): Unlike hydroxamates which chelate zinc with both the carbonyl oxygen and the hydroxylamine oxygen, 4-Hydroxy-N-methylbutanamide relies on the carbonyl oxygen as the primary electron donor to the catalytic zinc. The terminal 4-hydroxyl group is generally too distal to participate in direct zinc chelation unless the molecule adopts a specific folded conformation within the S1' pocket.

Research Causality: Why investigate this compound?

  • Fragment-Based Screening: It serves as a low-molecular-weight fragment to probe the S1' specificity of MMPs (specifically MMP-2 and MMP-9) without the dominant binding energy of a hydroxamate, allowing for the detection of subtle sub-pocket interactions.

  • Metabolic Stability: Amides are significantly more stable in plasma than hydroxamic acids, which are prone to hydrolysis and glucuronidation.

  • Toxicity Profile: It avoids the mutagenic potential associated with some hydroxylamine derivatives.

Part 2: Chemical Synthesis & Preparation[1][2][3][4][5]

To evaluate MMP inhibition accurately, high-purity material free from metal contaminants (which interfere with zinc-dependent enzymes) is required.

Protocol 1: Aminolysis of

-Butyrolactone (GBL)

This self-validating protocol utilizes the spontaneous reactivity of GBL with methylamine, ensuring high yield without complex coupling reagents.

Reagents:

  • 
    -Butyrolactone (GBL) [CAS: 96-48-0] (High Purity >99%)
    
  • Methylamine (40% aq. solution or 2M in THF)

  • Solvent: Dichloromethane (DCM) or neat for aqueous reactions.

Workflow:

  • Reaction Initiation: Charge a reaction vessel with GBL (1.0 eq).

  • Addition: Dropwise add Methylamine (1.2 eq) at 0°C to control the exotherm.

  • Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours.

    • Validation Step: Monitor by TLC (MeOH:DCM 1:9). Disappearance of GBL spot (

      
      ) indicates completion.
      
  • Workup: Concentrate in vacuo. The product, 4-Hydroxy-N-methylbutanamide, is a viscous oil/low-melting solid.

  • Purification: If necessary, purify via silica flash chromatography (EtOAc -> 10% MeOH/EtOAc) to remove trace amines.

Critical Control Point: Ensure complete removal of excess methylamine. Residual amine will artificially elevate pH in the MMP assay, destabilizing the enzyme.

SynthesisWorkflow GBL Gamma-Butyrolactone (Substrate) Reaction Aminolysis (0°C -> 25°C, 6h) GBL->Reaction MeNH2 Methylamine (Nucleophile) MeNH2->Reaction Crude Crude Mixture Reaction->Crude Ring Opening Purification Flash Chromatography (EtOAc/MeOH) Crude->Purification Remove Amines Product 4-Hydroxy-N-methylbutanamide (>98% Purity) Purification->Product

Figure 1: Synthesis pathway for generating high-purity 4-Hydroxy-N-methylbutanamide for biological evaluation.

Part 3: Experimental Validation (MMP Inhibition Assay)

The definitive test for this compound is a FRET-based enzymatic assay . This protocol measures the restoration of fluorescence as the MMP enzyme cleaves a quenched peptide substrate.[1] An inhibitor prevents cleavage, maintaining the quenched state.[1]

Protocol 2: FRET-Based IC50 Determination

Materials:

  • Enzyme: Recombinant Human MMP-9 or MMP-2 (Catalytic Domain).

  • Substrate: Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • Excitation: 328 nm | Emission: 393 nm.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35 (detergent to prevent aggregation).
    
  • Test Compound: 4-Hydroxy-N-methylbutanamide (dissolved in DMSO).

Step-by-Step Workflow:

  • Enzyme Activation:

    • Most MMPs are supplied as pro-enzymes. Activate with APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C prior to use.

  • Inhibitor Incubation (The Binding Phase):

    • In a black 96-well plate, add 80 µL of Assay Buffer.

    • Add 10 µL of Enzyme (final conc. 1-5 nM).

    • Add 10 µL of 4-Hydroxy-N-methylbutanamide (serial dilutions: 100 µM to 1 nM).

    • Control: DMSO vehicle only (0% inhibition).

    • Incubate for 30 minutes at 25°C. Causality: This allows the amide carbonyl to equilibrate with the active site Zinc.

  • Reaction Initiation:

    • Add 10 µL of Fluorogenic Substrate (final conc. 10 µM).

  • Kinetic Measurement:

    • Measure fluorescence (RFU) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the slope (Velocity,

      
      ) of the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Concentration].

    • Fit to the Hill Equation to determine

      
      .
      

Self-Validating Check:

  • ZBG Control: Run a parallel well with Ilomastat (GM6001) or N-Hydroxy-N-methylbutanamide (the hydroxamate analog). If these do not show potent inhibition (

    
    ), the assay system is invalid.
    
Part 4: Mechanism of Action & Comparative SAR

Understanding the binding mode is critical for interpreting the data. The diagram below contrasts the binding of the requested amide vs. a standard hydroxamate.

Structure-Activity Relationship (SAR):

  • Hydroxamate (Reference): Forms a 5-membered chelate ring with

    
    . Very strong binding (
    
    
    
    ).
  • 4-Hydroxy-N-methylbutanamide (Test): The amide carbonyl (

    
    ) coordinates the Zinc. The N-methyl group provides hydrophobic bulk that may sit in the S1' pocket. The terminal 4-hydroxyl group likely interacts with the solvent or backbone residues (e.g., Ala, Leu) via hydrogen bonding, but does not bind the Zinc.
    
  • Outcome: Expect an

    
     in the micromolar (
    
    
    
    ) to millimolar (mM)
    range. This compound acts as a "weak binder" or "fragment lead."

BindingMechanism cluster_MMP MMP Active Site (S1' Pocket) cluster_Inhibitors Zinc Catalytic Zinc (Zn2+) Glu Glu402 (Catalytic Base) Hydroxamate Hydroxamate Inhibitor (R-CONHOH) Bidentate Chelation Glu->Hydroxamate H-Bond Hydroxamate->Zinc Strong Chelation (O, OH) Amide 4-Hydroxy-N-methylbutanamide (HO-(CH2)3-CONHMe) Monodentate Interaction Amide->Zinc Weak Coordination (C=O only)

Figure 2: Mechanistic comparison of Zinc binding modes. The requested amide (yellow) offers weaker monodentate binding compared to the bidentate hydroxamate (green).

Part 5: Data Summary & Interpretation

When analyzing results for 4-Hydroxy-N-methylbutanamide, use the following interpretive framework:

ParameterExpected ValueInterpretation
IC50 (Potency) > 100 µMIndicates weak zinc binding. Useful as a negative control or starting fragment.
Hill Slope ~ 1.0Normal 1:1 binding stoichiometry.
Selectivity LowSmall fragments often bind multiple MMP isoforms (MMP-2, -9, -12) indiscriminately.
Solubility HighThe hydroxyl group confers excellent aqueous solubility, ideal for high-concentration screening.

Troubleshooting:

  • No Inhibition: If

    
    , the fragment does not bind. Consider extending the carbon chain or adding a P1' group (e.g., changing N-methyl to N-benzyl).
    
  • Aggregation: If the Hill slope is steep (> 2.0), the compound may be aggregating. Repeat with 0.1% Triton X-100.

References
  • BenchChem. (n.d.). 4-hydroxybutanamide and MMP Inhibition Protocols. Retrieved from

  • Sielc Technologies. (2018). Butanamide, 4-hydroxy-N-methyl- Structural Analysis and HPLC Methods. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 169986: 4-Hydroxy-N-methylbutanamide. Retrieved from

  • Varda-Bloom, N., et al. (2020). Piperazine and piperidine derivatives as VDAC inhibitors.[2] Patent US10787423B2. Retrieved from

  • ResearchGate. (2022). New Halogenated Compounds from Halimeda macroloba Seaweed with Potential Inhibitory Activity. Molecules, 27(17). Retrieved from

Sources

Spectroscopic data interpretation for 4-Hydroxy-n-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Interpretation of 4-Hydroxy-n-methylbutanamide

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxy-n-methylbutanamide (CAS: 37941-69-8), a key chemical intermediate.[1] As drug development and quality control demand unambiguous molecular characterization, a multi-technique spectroscopic approach is essential. This document synthesizes data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and validated structural profile. The interpretation herein is grounded in first principles, explaining the causal relationships between molecular structure and spectral output, thereby offering a self-validating framework for researchers and scientists in the field.

Molecular Overview & Structure

4-Hydroxy-n-methylbutanamide is a bifunctional molecule containing both a secondary amide and a primary alcohol. These functional groups dictate its chemical properties and are the primary focus of spectroscopic analysis.

Table 1: Core Molecular Properties

Property Value Source
Molecular Formula C₅H₁₁NO₂ PubChem[2]
Molecular Weight 117.15 g/mol PubChem[2]
IUPAC Name 4-hydroxy-N-methylbutanamide PubChem[2]
CAS Number 37941-69-8 ChemicalBook[1]
Physical Form Solid ChemicalBook[1]

| Melting Point | 32-34 °C | Chemsrc[3] |

Caption: 2D Structure of 4-Hydroxy-n-methylbutanamide with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Core Principle & Experimental Causality

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms (protons). The chemical shift (δ) of a proton is governed by the degree of shielding from the external magnetic field by surrounding electrons. Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" nearby protons and shifting their resonance signal to a higher frequency (downfield). Spin-spin coupling, observed as signal splitting (multiplicity), reveals the number of protons on adjacent carbons, following the n+1 rule.

Standard Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-n-methylbutanamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of labile -OH and -NH protons, allowing for their observation and coupling.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.0 ppm.

  • Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength provides better signal dispersion and resolution.

  • Deuterium Exchange: To confirm the identity of -OH and -NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will diminish or disappear.[4]

Data Interpretation

The structure predicts five distinct proton signals, plus two from the exchangeable N-H and O-H groups.

Table 2: Predicted ¹H NMR Signal Assignments

Label (Protons) Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H⁵ (N-CH₃ ) ~2.7 - 2.8 Doublet (d) 3H Alkyl group attached to nitrogen; split by the single N-H proton.
(-CH₂ -C=O) ~2.2 - 2.4 Triplet (t) 2H Methylene group alpha to a carbonyl, deshielded. Split by the two H³ protons.[5]
(-CH₂-CH₂ -CH₂-) ~1.8 - 2.0 Quintet (quin) 2H Methylene group adjacent to two other methylene groups (H² and H⁴).
H⁴ (-CH₂ -OH) ~3.6 - 3.8 Triplet (t) 2H Methylene group attached to an electronegative oxygen, strongly deshielded.[4][6]
N-H ~5.0 - 6.5 Broad Singlet/Quartet 1H Amide proton signal. Position is variable and concentration-dependent.[7] May couple to H⁵.

| O-H | ~1.0 - 5.0 | Broad Singlet | 1H | Alcohol proton signal. Position is highly variable due to hydrogen bonding.[6][7] |

Caption: Labeled protons for correlation with ¹H NMR data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Core Principle & Experimental Causality

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Like ¹H NMR, chemical shifts are determined by the electronic environment. Carbonyl carbons are highly deshielded and appear far downfield. Carbons bonded to electronegative atoms (O, N) are also shifted downfield compared to simple alkane carbons. Standard ¹³C NMR is proton-decoupled, meaning each unique carbon atom appears as a single line.

Standard Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) is often beneficial due to the low natural abundance of the ¹³C isotope.

  • Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Solvent Signal: The deuterated solvent will produce a characteristic signal (e.g., CDCl₃ at ~77 ppm, DMSO-d₆ at ~39.5 ppm) that can be used for reference.

Data Interpretation

The molecule's symmetry allows for five distinct carbon signals.

Table 3: Predicted ¹³C NMR Signal Assignments

Label (Carbon) Chemical Shift (δ, ppm) Rationale
(C=O) ~172 - 175 Carbonyl carbon of a secondary amide, highly deshielded.[8]
C⁴ (-CH₂-OH) ~60 - 62 Carbon bonded to the hydroxyl oxygen, significantly deshielded.[6][8]
(-CH₂-C=O) ~32 - 35 Carbon alpha to the carbonyl group.
(-CH₂-CH₂-CH₂-) ~28 - 30 Alkane-like carbon, least affected by functional groups.

| C⁵ (N-CH₃) | ~25 - 27 | Methyl carbon attached to nitrogen. |

G M [C₅H₁₁NO₂]⁺˙ m/z = 117 F99 [C₅H₉O₂]⁺ m/z = 99 M->F99 - H₂O F58 [C₂H₆N]⁺ m/z = 58 M->F58 N-CO Cleavage F59 [C₃H₃O₂]˙ M->F59 N-CO Cleavage F45 [CH₃O]⁺ m/z = 45 M->F45 Alpha-Cleavage (Alcohol)

Sources

Methodological & Application

Experimental design for in vivo studies with 4-Hydroxy-n-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preclinical In Vivo Evaluation of 4-Hydroxy-n-methylbutanamide

Abstract

This application note provides a comprehensive framework for designing and executing in vivo studies to characterize 4-Hydroxy-n-methylbutanamide and its derivatives. Given the therapeutic potential of this chemical scaffold, which includes inhibition of γ-aminobutyric acid (GABA) transporters (GATs) for neurological disorders and matrix metalloproteinases (MMPs) for oncological applications, a robust preclinical evaluation is paramount.[1][2] This guide moves beyond rote protocol recitation, delving into the causal logic behind experimental design choices to ensure data integrity and translational relevance. We present detailed, self-validating protocols for acute toxicity, pharmacokinetics (PK), and exploratory pharmacodynamics (PD), grounded in established regulatory guidelines and best practices. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the safety, disposition, and preliminary efficacy of this promising compound in living systems.

Introduction: The Scientific Rationale for In Vivo Assessment

4-Hydroxy-n-methylbutanamide belongs to a class of compounds whose structural analogs have demonstrated significant biological activity. Notably, derivatives have been identified as inhibitors of GABA transporters, particularly the GAT-1 subtype.[1] By impeding the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these molecules increase extracellular GABA levels, enhance inhibitory signaling, and thus show potential as anticonvulsant and antinociceptive agents.[1][3] Furthermore, related N-hydroxybutanamide structures are known to inhibit MMPs, enzymes critical to cancer progression and metastasis, suggesting a completely different therapeutic avenue.[1][2]

While in vitro and in silico methods provide essential preliminary data, they cannot replicate the complex, dynamic interplay of a whole organism.[4][5] Therefore, in vivo studies are an indispensable step to bridge the gap between benchtop discovery and clinical potential.[6][7] They are critical for understanding a compound's:

  • Safety Profile: Determining dose-limiting toxicities and establishing a therapeutic window.

  • Pharmacokinetics (PK): Characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which dictates dosing regimens.

  • Pharmacodynamics (PD): Confirming the mechanism of action in a physiological context and observing the desired therapeutic effect.

This document outlines a logical, phased approach to the in vivo evaluation of 4-Hydroxy-n-methylbutanamide, emphasizing the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[8]

Compound Profile & Pre-formulation

A thorough understanding of the test article's physicochemical properties is the foundation of any successful in vivo study.

PropertyValueSourceRationale for Importance
Molecular Formula C₅H₁₁NO₂[9]Confirms identity and purity.
Molecular Weight 117.15 g/mol [9]Essential for calculating molar concentrations and dose preparations.
Melting Point 32-34 °C[10][11]Indicates physical state at room temperature and influences handling/storage.
LogP -0.9 (Predicted)[9]Suggests high water solubility and potentially limited passive diffusion across the blood-brain barrier (BBB).
Purity >95%[12]High purity is critical to ensure observed effects are due to the test article, not impurities.

Formulation Strategy: Given its predicted high water solubility, the initial vehicle of choice for formulation should be sterile saline or phosphate-buffered saline (PBS). If solubility issues arise at higher concentrations, a small percentage of a solubilizing agent like DMSO or a co-solvent system (e.g., Solutol HS 15) may be required. It is imperative to run a vehicle toxicity study in parallel to ensure the formulation vehicle itself has no confounding biological effects.

Overall In Vivo Experimental Workflow

The progression of in vivo studies should be logical, with each stage informing the next. An initial acute toxicity study establishes a safe dose range, which is then used to design definitive pharmacokinetic and pharmacodynamic experiments.

G cluster_pre Phase 1: Preparation cluster_exp Phase 2: In Vivo Execution cluster_post Phase 3: Analysis & Decision LitReview Literature Review & Target Profile Formulation Formulation & Vehicle Selection LitReview->Formulation informs Ethics IACUC Protocol Approval Formulation->Ethics informs AcuteTox Acute Toxicity Study (Dose Range Finding) Ethics->AcuteTox informs PK_Study Pharmacokinetic (PK) Study (Single Dose) AcuteTox->PK_Study defines safe dose range PD_Study Pharmacodynamic (PD) Study (Efficacy Model) PK_Study->PD_Study informs dose & schedule Bioanalysis Bioanalysis (LC-MS/MS) PK_Study->Bioanalysis DataAnalysis PK/PD Modeling & Statistical Analysis PD_Study->DataAnalysis Bioanalysis->DataAnalysis provides concentration data Decision Go/No-Go Decision for Further Development DataAnalysis->Decision

Caption: High-level workflow for preclinical in vivo evaluation.

Protocol 1: Acute Oral Toxicity Assessment

Rationale: This protocol is designed to determine the acute toxicity and identify the maximum tolerated dose (MTD) of 4-Hydroxy-n-methylbutanamide. The design is based on the OECD 425 Guideline (Up-and-Down Procedure), which minimizes the number of animals required.[13] Information from related compounds suggests low acute toxicity, with derivatives showing no adverse effects at doses up to 1000 mg/kg in mice.[2]

Experimental Design:

  • Species: Swiss Webster mice (or other non-inbred stock).

  • Sex: Female (typically more sensitive).

  • Age: 8-12 weeks.

  • Number of Animals: Approximately 5-8 per compound (sequentially dosed).

  • Housing: Individually housed for 48 hours post-dosing for clear observation.

  • Test Substance Preparation: Dissolve in sterile saline. Prepare fresh on the day of dosing.

Step-by-Step Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for a minimum of 5 days.

  • Initial Dose Selection: Based on available data, a starting dose of 1000 mg/kg is a reasonable choice. If no data were available, a default starting dose of 175 mg/kg is recommended by OECD 425.[13]

  • Fasting: Fast animals overnight (withhold food, not water) for approximately 12-16 hours prior to dosing to ensure maximal absorption.

  • Dosing:

    • Weigh the animal accurately.

    • Administer the calculated dose via oral gavage (PO). The volume should not exceed 10 mL/kg.

    • Dose one animal at the starting dose (e.g., 1000 mg/kg).

  • Observation (Post-Dose):

    • Observe the animal continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose.

    • Thereafter, observe twice daily for 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, lethargy).

    • Record body weight just prior to dosing and on days 1, 3, 7, and 14.

  • Dose Adjustment Logic:

    • If the first animal survives: Dose the next animal at a higher dose (e.g., 2000 mg/kg). The dose progression factor is typically 3.2.

    • If the first animal dies: Dose the next animal at a lower dose (e.g., 300 mg/kg).

    • Continue this sequential process until one of the stopping criteria is met (e.g., 3 out of 5 animals survive at the highest dose, a reversal in outcome occurs 4 times).

  • Endpoint & Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy should be performed on all animals (including those that died during the study) to observe any macroscopic organ abnormalities.

G Start Select Starting Dose (e.g., 1000 mg/kg) Dose Dose 1 Animal Start->Dose Observe Observe for 48h Dose->Observe Outcome Animal Survives? Observe->Outcome IncreaseDose Increase Dose (e.g., 2000 mg/kg) Outcome->IncreaseDose Yes DecreaseDose Decrease Dose (e.g., 300 mg/kg) Outcome->DecreaseDose No (Dies) Stop Stopping Criteria Met? (e.g., 4 reversals) IncreaseDose->Stop DecreaseDose->Stop Stop->Dose No End Calculate LD50 Estimate & Determine MTD Stop->End Yes

Caption: Decision workflow for the Up-and-Down Acute Toxicity Protocol.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Rationale: This protocol aims to define the basic PK parameters (Cmax, Tmax, AUC, T½) of 4-Hydroxy-n-methylbutanamide. This information is crucial for designing rational dosing schedules for efficacy studies. The study uses a sparse sampling design to minimize animal use while still generating a robust composite PK profile.

Experimental Design:

  • Species: Sprague-Dawley rats (larger blood volume allows for easier sampling).

  • Sex: Male.

  • Age: 8-10 weeks.

  • Number of Animals: 12 animals (3 per time point).

  • Dose Level: Select a single, non-toxic dose based on the acute toxicity study (e.g., 100 mg/kg).

  • Route of Administration: Oral (PO) and Intravenous (IV) in separate cohorts to determine bioavailability.

  • Sample Collection: Plasma (using K2EDTA as an anticoagulant).

Step-by-Step Methodology:

  • Acclimatization & Preparation: Acclimate animals for at least 5 days. For the IV cohort, surgical cannulation of the jugular vein may be performed 24-48 hours prior to the study for ease of dosing and sampling.

  • Fasting: Fast animals overnight (12-16 hours) prior to dosing.

  • Dosing:

    • PO Cohort: Administer the dose via oral gavage.

    • IV Cohort: Administer the dose as a slow bolus via the jugular vein cannula.

  • Blood Sampling: Collect blood samples (approx. 200 µL) at designated time points. A typical schedule would be:

    • PO: Pre-dose, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • IV: Pre-dose, 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • Use a sparse sampling design where each animal is bled at a subset of time points (e.g., Animal 1 at 15 min and 2 hr; Animal 2 at 30 min and 4 hr).

  • Sample Processing: Immediately place blood into pre-chilled K2EDTA tubes. Centrifuge at 4°C (e.g., 2000 x g for 10 min) to separate plasma.

  • Sample Storage: Transfer plasma to labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of 4-Hydroxy-n-methylbutanamide in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Expected Data Output:

ParameterDescriptionTypical UnitsImportance
Cmax Maximum observed plasma concentrationng/mLIndicates rate and extent of absorption; relates to efficacy/toxicity.
Tmax Time to reach CmaxhoursIndicates rate of absorption.
AUC(0-t) Area under the concentration-time curveng*hr/mLRepresents total drug exposure over time.
Elimination half-lifehoursDetermines dosing interval and time to reach steady state.
F% Bioavailability (PO vs. IV)%Fraction of the oral dose that reaches systemic circulation.

Protocol 3: Exploratory Pharmacodynamic (PD) / Efficacy Study

Rationale: This section provides a template for an efficacy study based on one of the compound's potential mechanisms: GAT-1 inhibition for anticonvulsant activity.[1] The chosen model is the maximal electroshock (MES) test in mice, a standard screening assay for generalized tonic-clonic seizures.[3]

Proposed Mechanism of Action:

G Presynaptic Presynaptic Neuron GABA_vesicle GABA Presynaptic->GABA_vesicle releases Postsynaptic Postsynaptic Neuron Effect Increased Inhibitory Neurotransmission (Reduced Excitability) Postsynaptic->Effect GAT1 GAT-1 Transporter GABA_vesicle->GAT1 reuptake GABA_receptor GABA Receptor GABA_vesicle->GABA_receptor binds Compound 4-Hydroxy-n- methylbutanamide Compound->GAT1 inhibits GABA_receptor->Postsynaptic hyperpolarizes SynapticCleft Synaptic Cleft

Caption: Proposed mechanism of GAT-1 inhibition by 4-Hydroxy-n-methylbutanamide.

Experimental Design:

  • Species: CF-1 mice.

  • Sex: Male.

  • Age: 8-10 weeks.

  • Number of Animals: 8-10 per group.

  • Groups:

    • Vehicle Control (Saline, PO)

    • Test Article (e.g., 30 mg/kg, PO)

    • Test Article (e.g., 100 mg/kg, PO)

    • Test Article (e.g., 300 mg/kg, PO)

    • Positive Control (e.g., Phenytoin, 30 mg/kg, IP)

Step-by-Step Methodology:

  • Acclimatization: Acclimate animals for at least 5 days.

  • Dosing: Administer the vehicle, test article, or positive control at a pre-determined time before the seizure induction. This time should be based on the Tmax from the PK study to ensure the test is conducted at peak drug concentration.

  • MES Induction:

    • At the designated time post-dose (e.g., 60 minutes), apply a corneal electrode with a drop of anesthetic/saline solution to each eye.

    • Deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).

  • Observation & Endpoint:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension (THE).

    • The primary endpoint is binary: protection (absence of THE) or no protection (presence of THE).

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Use Fisher's exact test to compare the protection rates between the vehicle group and the treatment groups.

    • If multiple doses are tested, an ED₅₀ (the dose required to protect 50% of the animals) can be calculated using probit analysis.

Conclusion

The successful in vivo evaluation of 4-Hydroxy-n-methylbutanamide requires a systematic, multi-faceted approach. The protocols outlined in this application note provide a robust starting point for assessing the compound's safety, pharmacokinetic profile, and potential efficacy. By beginning with a dose-ranging toxicity study, researchers can design subsequent PK and PD experiments that are both informative and ethical. The causality-driven explanations behind each step are intended to empower scientists to not only execute these protocols but also to adapt them intelligently for their specific research questions and for other novel chemical entities. Rigorous adherence to these principles will generate the high-quality, reproducible data necessary for making confident go/no-go decisions in the drug development pipeline.

References

  • National Center for Biotechnology Information. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC. Available at: [Link]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Available at: [Link]

  • PubChem. Butanamide, 4-hydroxy-N-methyl-. Available at: [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. Available at: [Link]

  • OECD. Guidelines for the Testing of Chemicals. Available at: [Link]

  • National Toxicology Program. OECD Test Guideline 425. Available at: [Link]

  • National Center for Biotechnology Information. Advancements in small molecule drug design: A structural perspective - PMC. Available at: [Link]

  • Open Access Pub. Drug Design Progress of In silico, In vitro and In vivo Researches. Available at: [Link]

  • ResearchGate. (PDF) Designing an In Vivo Preclinical Research Study. Available at: [Link]

  • CAS Common Chemistry. 4-Hydroxy-N-methylbutanamide. Available at: [Link]

  • YouTube. Webinar: Designing Your In Vivo Studies. Available at: [Link]

  • ChemSrc. 4-Hydroxy-N-methylbutanamide | CAS#:37941-69-8. Available at: [Link]

Sources

Application Notes and Protocols for Determining the Optimal Dosage of 4-Hydroxy-n-methylbutanamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal in vitro dosage of 4-Hydroxy-n-methylbutanamide. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each phase of the experimental design, ensuring a robust and reproducible outcome. We will cover essential preliminary steps, including physicochemical analysis and stock solution preparation, followed by detailed protocols for establishing a dose-response curve through cytotoxicity and cell viability assays. Further, we will explore methods for assessing target-specific effects, such as enzyme inhibition and downstream gene expression analysis. The protocols herein are designed to be self-validating, incorporating necessary controls and data interpretation guidelines to distinguish between specific biological activity and generalized cytotoxicity.

Section 1: Compound Profile and Preparation

Before commencing any biological assay, a thorough understanding of the test compound's properties is paramount. 4-Hydroxy-n-methylbutanamide is a small molecule whose derivatives have been explored for various therapeutic applications, including the modulation of γ-aminobutyric acid (GABA) transporters and the inhibition of matrix metalloproteinases (MMPs).[1] This suggests its potential utility in neuroscience and oncology research.

Physicochemical Properties of 4-Hydroxy-n-methylbutanamide

PropertyValueSource
CAS Number 37941-69-8[2][3][4]
Molecular Formula C₅H₁₁NO₂[2][4]
Molecular Weight 117.15 g/mol [2][4]
Physical Form Pale-yellow to Yellow-brown Solid[3]
Melting Point 32-34 °C[2][5]
Solubility Slightly soluble in Chloroform and Methanol[2]
Storage 2-8°C, Hygroscopic, under inert atmosphere[2][3]

Protocol 1.1: Preparation of a High-Concentration Stock Solution

Rationale: The creation of a high-concentration, stable stock solution is a critical first step that minimizes the volume of solvent added to cell cultures, thereby reducing the risk of solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid impacting cell health.

Materials:

  • 4-Hydroxy-n-methylbutanamide powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Determine Target Stock Concentration: Aim for a high but fully soluble concentration, for example, 100 mM. This allows for a wide range of dilutions without introducing excessive solvent.

  • Calculation:

    • Weight (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL of a 100 mM (0.1 M) stock: Weight = 0.1 mol/L × 0.001 L × 117.15 g/mol × 1000 mg/g = 11.715 mg.

  • Weighing: Accurately weigh the calculated amount of 4-Hydroxy-n-methylbutanamide in a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required, but check for compound stability at this temperature.

  • Sterilization: While not always necessary for DMSO stocks, if contamination is a concern, filter through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C under an inert atmosphere.

Section 2: The Logic of Dose-Finding: A Stepwise Approach

The primary goal of initial dose-response studies is to identify a concentration range that elicits a biological effect, from minimal to maximal response. This allows for the calculation of key pharmacological parameters like the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). A common and efficient strategy is to start with a broad range of concentrations spanning several orders of magnitude.[6]

The overall workflow is designed to first establish the compound's toxicity profile, which then informs the concentrations used in subsequent, more specific mechanistic assays.

Dose_Finding_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays A Prepare Stock Solution (Protocol 1.1) B Range-Finding Cytotoxicity Assay (e.g., 1 nM to 1 mM) A->B C Definitive Cytotoxicity Assay (Narrowed Range, e.g., 10-point curve) B->C D Determine IC50 & Non-Toxic Doses C->D E Enzyme Inhibition Assay (Protocol 3.1) D->E Use full dose range around cytotoxicity IC50 F Gene Expression Analysis (Protocol 4.1) D->F Use non-toxic concentrations G Other Functional Assays D->G Use relevant concentrations (non-toxic or IC50) H Synthesize Data & Select Optimal Doses for Further Study E->H F->H G->H

Caption: A logical workflow for determining optimal in vitro dosages.

Section 3: Protocol II - Cell Viability and Cytotoxicity Assays

Rationale: The first step in characterizing any compound in a cell-based system is to determine its effect on cell viability and proliferation.[7] These assays measure general cellular health through indicators like metabolic activity or membrane integrity.[8][9] Establishing a cytotoxicity profile is crucial to differentiate between a compound's specific intended effect (e.g., enzyme inhibition) and a general toxic effect that would confound the results of any downstream assay.

Recommended Assay: Resazurin (AlamarBlue) Reduction Assay. This is a fluorescent/colorimetric assay that measures the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. It is less toxic to cells than alternatives like MTT, allowing for kinetic monitoring.

Cytotoxicity_Workflow A Day 1: Seed Cells in 96-well plate B Allow cells to adhere (overnight incubation) A->B C Day 2: Prepare Serial Dilutions of 4-Hydroxy-n-methylbutanamide B->C D Treat cells with compound (include vehicle & untreated controls) C->D E Incubate for desired duration (e.g., 24, 48, 72 hours) D->E F Day 4: Add Resazurin Reagent E->F G Incubate for 1-4 hours F->G H Measure Fluorescence (Ex: 560 nm, Em: 590 nm) G->H I Analyze Data: Normalize to controls, plot dose-response curve, calculate IC50 H->I

Caption: Experimental workflow for a cell viability/cytotoxicity assay.

Protocol 2.1: Step-by-Step Cytotoxicity Determination

Materials:

  • Selected cell line cultured in appropriate medium

  • 96-well clear-bottom, black-walled plates (for fluorescence)

  • 4-Hydroxy-n-methylbutanamide stock solution

  • Resazurin-based assay reagent

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Pre-experiment: Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment.[6][10]

    • Trypsinize and count cells. Seed the predetermined number of cells (e.g., 5,000 cells/well) in 100 µL of medium into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").

    • Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare a serial dilution series from your stock solution in culture medium. For an initial range-finding experiment, a wide logarithmic range is recommended (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

    • For a definitive IC₅₀ determination, prepare a narrower, more detailed series (e.g., a 10-point, 3-fold dilution starting from a concentration near the estimated IC₅₀ from the range-finding study).[6]

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Controls are essential:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).

    • Use a minimum of three replicate wells for each condition.[6]

    • Incubate for the desired exposure time (e.g., 48 hours). The duration of exposure is a key pharmacological parameter.[11][12]

  • Assay Measurement:

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).

Data Analysis and Presentation:

  • Average the fluorescence readings from the replicate wells.

  • Subtract the average background fluorescence (from "no cell" control wells).

  • Normalize the data by setting the vehicle control as 100% viability and a "no cell" or "maximum kill" control as 0% viability.

    • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a dose-response curve and calculate the IC₅₀ value.

Hypothetical Cytotoxicity Data

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
1095.6 ± 3.9
5088.1 ± 4.2
10075.3 ± 6.0
25051.2 ± 5.5
50022.7 ± 3.1
10005.4 ± 1.8
Calculated IC₅₀ ~255 µM

Section 4: Protocol III - Enzyme Inhibition Assays

Rationale: Given that derivatives of the related compound 4-hydroxybutanamide are known MMP inhibitors, it is plausible to assess 4-Hydroxy-n-methylbutanamide for similar activity.[1][13] Enzyme inhibition assays are fundamental in drug discovery to determine if a compound directly interacts with and modulates the activity of a specific enzyme target.[14] The goal is to measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine its potency (IC₅₀).[15][16]

Enzyme_Inhibition_Workflow A Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Dilutions B Dispense Buffer and Inhibitor into 96-well plate A->B C Add Enzyme to wells B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction by adding Substrate D->E F Monitor Reaction Progress (e.g., absorbance/fluorescence over time) E->F G Determine Initial Reaction Velocity (V₀) F->G H Analyze Data: Normalize to controls, plot % Inhibition vs [I], calculate IC50 G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 3.1: General Framework for an Enzyme Inhibition Assay

Procedure:

  • Experimental Design: Choose the appropriate enzyme, substrate, and detection method (e.g., a fluorogenic substrate for an MMP). The protocol must be optimized for enzyme and substrate concentrations, typically with the substrate concentration at or near its Michaelis-Menten constant (Kₘ).[15][17]

  • Reagent Preparation: Prepare serial dilutions of 4-Hydroxy-n-methylbutanamide in the assay buffer. The concentration range should bracket the expected IC₅₀.

  • Assay Execution (in a 96-well plate):

    • Add assay buffer to all wells.

    • Add the inhibitor dilutions (4-Hydroxy-n-methylbutanamide). Include a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for background signal).

    • Add a fixed concentration of the enzyme to each well (except the "no enzyme" control).

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes at room temperature) to allow binding to occur.

    • Initiate the reaction by adding the substrate to all wells.

  • Data Acquisition: Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) kinetically over a period of time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • For each concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the signal vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

      • % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot % Inhibition against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀.

Section 5: Protocol IV - Gene Expression Analysis by RT-qPCR

Rationale: To understand the cellular mechanisms affected by 4-Hydroxy-n-methylbutanamide, it is useful to measure changes in gene expression.[18][19] This assay should be performed at non-cytotoxic concentrations (determined in Protocol 2.1) to ensure that observed changes are due to specific pharmacological effects, not a general stress or death response.[18] Real-time quantitative PCR (RT-qPCR) is a highly sensitive method for quantifying the expression of target genes.[19]

Gene_Expression_Workflow A Treat cells in 6-well plates with non-toxic doses of compound B Incubate for a defined period (e.g., 6, 12, or 24 hours) A->B C Harvest cells and Isolate Total RNA B->C D Assess RNA Quality & Quantity (e.g., NanoDrop, Bioanalyzer) C->D E Synthesize cDNA (Reverse Transcription) D->E F Perform RT-qPCR with primers for target and housekeeping genes E->F G Analyze Data: Calculate ΔΔCt, Determine Fold Change in Expression F->G

Caption: Workflow for analyzing compound-induced changes in gene expression.

Protocol 4.1: Step-by-Step Gene Expression Analysis

Procedure:

  • Cell Treatment: Seed cells in larger format plates (e.g., 6-well or 12-well) to obtain sufficient RNA. Treat with 2-3 non-cytotoxic concentrations of 4-Hydroxy-n-methylbutanamide (e.g., IC₅₀/10, IC₅₀/4) and a vehicle control.

  • RNA Isolation: After the desired incubation time (e.g., 24 hours), harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • Quality Control: Quantify RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • RT-qPCR:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for your gene(s) of interest, and a suitable qPCR master mix (e.g., SYBR Green).

    • Crucially , include primers for at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis (Relative Quantification):

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Normalize the Ct value of the gene of interest to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_gene - Ct_housekeeping).

    • Calculate the change in expression relative to the vehicle control (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in gene expression is calculated as 2-ΔΔCt.

Section 6: Conclusion and Synthesis

Determining the optimal dosage of a compound for in vitro assays is a multi-step, logical process. By first establishing the cytotoxic profile of 4-Hydroxy-n-methylbutanamide, researchers can define the concentration window for subsequent experiments. Doses at or below the IC₅₀ are appropriate for mechanistic studies like enzyme inhibition, while significantly lower, non-toxic doses must be used for sensitive assays like gene expression analysis to ensure the observed effects are specific and not artifacts of cellular stress. This systematic approach ensures that the data generated is both reliable and interpretable, forming a solid foundation for further drug development and research.

References

  • Kozak, M., & Engel, P. C. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • D'Incalci, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. Available at: [Link]

  • D'Incalci, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research, 39(7), 3413–3418. Available at: [Link]

  • Jia, P., & Zhao, Z. (2014). Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside. Pharmaceutical Research, 31(4), 811–826. Available at: [Link]

  • D'Incalci, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. Available at: [Link]

  • Concept Life Sciences. (n.d.). Gene Expression Analysis. Retrieved from [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4158. Available at: [Link]

  • Stegmaier, K. (2013). Gene to drugs: can expression be the key to new discoveries? Future Oncology, 9(2), 161–164. Available at: [Link]

  • Szalai, B., et al. (2022). Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling. Frontiers in Drug Discovery, 2. Available at: [Link]

  • EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, 4-hydroxy-N-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, 4-hydroxy-N-(2-hydroxyethyl)-N-methyl-. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology. Retrieved from [Link]

  • Golub, T. R. (2004). Gene expression as a drug discovery tool. Nature Reviews Cancer, 4(3), 241–247. Available at: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available at: [Link]

  • Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • ResearchGate. (n.d.). Which concentrations are optimal for in vitro testing?. Retrieved from [Link]

  • SIELC Technologies. (2018). Butanamide, 4-hydroxy-N-methyl-. Retrieved from [Link]

  • Certara. (n.d.). “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Retrieved from [Link]

  • Charles River. (2022). It's All About the Dose – How to Link In Vitro and In Vivo. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Hydroxy-N-methylbutanamide. Retrieved from [Link]

  • Fesko, K., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules, 28(22), 7586. Available at: [Link]

Sources

Synthesis of N-Substituted 4-Hydroxybutanamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-Substituted 4-Hydroxybutanamide Derivatives

N-substituted 4-hydroxybutanamide derivatives represent a versatile class of compounds with significant therapeutic promise, primarily owing to their ability to inhibit matrix metalloproteinases (MMPs).[1][2][3][4] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix.[5] Their dysregulation is implicated in a range of pathologies, including cancer metastasis, arthritis, and other inflammatory diseases.[2][5] The core 4-hydroxybutanamide scaffold, particularly when incorporating a hydroxamic acid moiety, serves as an effective zinc-binding group, which is key to the inhibitory action against these enzymes.[1] The strategic introduction of various N-substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making this class of molecules a focal point in modern drug discovery.[1][5]

This technical guide provides an in-depth exploration of the synthetic methodologies for preparing N-substituted 4-hydroxybutanamide derivatives, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals.

Synthetic Strategies: Pathways to N-Substituted 4-Hydroxybutanamides

Two principal synthetic routes have emerged as robust and efficient methods for the preparation of N-substituted 4-hydroxybutanamide derivatives: the aminolysis of γ-butyrolactone and the ring-opening of N-substituted succinimides. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Method 1: Ring-Opening of γ-Butyrolactone with Amines (Aminolysis)

The direct reaction of γ-butyrolactone, a readily available cyclic ester, with primary or secondary amines provides a straightforward and atom-economical route to N-substituted 4-hydroxybutanamides.[6] This reaction, known as aminolysis, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring.

The rate of this reaction can be influenced by the nature of the amine and the reaction conditions. While some reactive amines can open the lactone ring without a catalyst, the reaction is often facilitated by heating.[7]

Causality in Experimental Design: The selection of the amine is the primary determinant of the final N-substituent. The reaction temperature is a critical parameter to control; insufficient heat may lead to slow or incomplete conversion, while excessive temperatures could lead to side reactions or degradation of the product. The choice of solvent, if any, is typically a polar aprotic solvent to ensure the solubility of the reactants.

Experimental Protocol: Synthesis of N-Aryl-4-hydroxybutanamide via Aminolysis of γ-Butyrolactone

This protocol details the synthesis of a representative N-aryl-4-hydroxybutanamide.

Materials:

  • γ-Butyrolactone (GBL)

  • Substituted Aniline (e.g., 4-iodoaniline)

  • Toluene (or other suitable high-boiling solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted aniline (1.0 equivalent) in a minimal amount of toluene.

  • Addition of γ-Butyrolactone: Add γ-butyrolactone (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-substituted 4-hydroxybutanamide derivative.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Method 2: Ring-Opening of N-Substituted Succinimides

A highly effective and versatile method for the synthesis of N-hydroxybutanamide derivatives involves a two-step, one-pot procedure starting from succinic anhydride.[3][8] This approach first involves the formation of an N-substituted succinimide, which is then subjected to ring-opening with a suitable nucleophile, such as hydroxylamine, to yield the desired 4-hydroxybutanamide derivative.[3] This method is particularly advantageous for creating derivatives with a terminal hydroxamic acid group, which are potent MMP inhibitors.[2][3][4]

Causality in Experimental Design: The initial acylation of the amine or hydrazine with succinic anhydride followed by in-situ imidization provides a direct route to the key N-substituted succinimide intermediate.[3] The subsequent ring-opening with aqueous hydroxylamine is a mild and efficient way to introduce the hydroxamic acid functionality.[3][8] The addition of a co-solvent like methanol can enhance the purity of the final product.[3]

Experimental Protocol: Synthesis of N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide

This protocol is adapted from a reported synthesis of a potent MMP inhibitor.[3]

Materials:

  • Succinic anhydride

  • 4-Iodoaniline

  • Polyphosphate ester (PPE)

  • Chloroform

  • Aqueous Hydroxylamine solution (50%)

  • Methanol

  • Anhydrous Sodium Sulfate

  • Dichloromethane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: One-Pot Synthesis of N-(4-iodophenyl)succinimide

  • Acylation: In a round-bottom flask, dissolve 4-iodoaniline (1.0 equivalent) in chloroform. Add succinic anhydride (1.1 equivalents) and stir the mixture at room temperature for 1 hour.

  • Imidization: Add polyphosphate ester (PPE) to the reaction mixture and stir for an additional 2 hours at room temperature. The formation of the succinimide can be monitored by TLC.

Step 2: Ring-Opening of N-(4-iodophenyl)succinimide

  • Hydroxylamine Treatment: Without isolating the intermediate, add an aqueous solution of hydroxylamine (50%, 2.0 equivalents) and methanol (10% of the total volume) to the reaction mixture.[3] Stir vigorously at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical methods (NMR, MS, HPLC).

Data Presentation and Visualization

Comparative Inhibitory Activities of N-Substituted 4-Hydroxybutanamide Derivatives

The following table summarizes the inhibitory activity of representative N-substituted 4-hydroxybutanamide derivatives against various matrix metalloproteinases. This data highlights the impact of N-substitution on biological activity.

CompoundN-SubstituentMMP-2 IC₅₀ (µM)MMP-9 IC₅₀ (µM)MMP-14 IC₅₀ (µM)Reference
1 4-Iodophenyl1.51.01.2[3][4]
2 Benzohydrazide>10>10>10[3]
3 4-Nitrobenzohydrazide>10>10>10[3]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic processes, the following diagrams illustrate the key experimental workflows.

Synthesis_Workflow_1 cluster_aminolysis Method 1: Aminolysis of γ-Butyrolactone start γ-Butyrolactone + Substituted Amine reaction Reflux in Toluene start->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product N-Substituted 4-Hydroxybutanamide purification->product

Caption: Workflow for the synthesis via aminolysis.

Synthesis_Workflow_2 cluster_succinimide Method 2: Ring-Opening of N-Substituted Succinimide start Succinic Anhydride + Amine/Hydrazine imidization Acylation & Imidization (PPE) start->imidization intermediate N-Substituted Succinimide imidization->intermediate ring_opening Ring-Opening (Hydroxylamine) intermediate->ring_opening workup Aqueous Work-up & Extraction ring_opening->workup purification Purification workup->purification product N-Substituted 4-Hydroxybutanamide Derivative purification->product

Sources

Application Note: Characterization of GABA Reuptake Modulation by 4-Hydroxy-N-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Hydroxy-N-methylbutanamide (also known as N-Methyl-4-hydroxybutyramide or N-Methyl-GHB amide) is a structural analog of both


-aminobutyric acid (GABA) and 

-hydroxybutyrate (GHB). While GABA is the primary inhibitory neurotransmitter in the mammalian CNS, its signaling duration is strictly controlled by high-affinity plasma membrane GABA transporters (GATs).

This application note details the methodology for utilizing 4-Hydroxy-N-methylbutanamide as a chemical probe to investigate GABA reuptake kinetics . Unlike standard inhibitors (e.g., Tiagabine) which lock the transporter, structural analogs like 4-Hydroxy-N-methylbutanamide are critical for distinguishing between transportable substrates (which induce conformational cycling) and non-transportable blockers .

This guide provides a validated workflow to:

  • Determine the binding affinity (

    
    ) of the compound for GAT-1.
    
  • Differentiate between competitive inhibition and substrate translocation using electrophysiology.

  • Assess selectivity against glial transporters (GAT-3).

Chemical Properties & Handling

Before initiating biological assays, the physicochemical properties of the probe must be accounted for to prevent assay artifacts (e.g., precipitation or solvent effects).

PropertySpecification
IUPAC Name 4-Hydroxy-N-methylbutanamide
CAS Number 37941-69-8
Molecular Formula

Molecular Weight 117.15 g/mol
Solubility Soluble in DMSO (>50 mM), Water (>20 mM), Ethanol
Storage -20°C (Desiccated); Stable in solution for 1 week at 4°C

Preparation Protocol:

  • Stock Solution: Dissolve 11.7 mg in 1 mL DMSO to create a 100 mM stock.

  • Working Solution: Dilute serially in Assay Buffer (Krebs-Ringer) to achieve concentrations from 1 nM to 1 mM.

  • Vehicle Control: Ensure final DMSO concentration is <0.1% in all cell-based assays to prevent membrane permeabilization.

Mechanistic Context

To interpret the data generated by this molecule, one must understand the GAT cycle. GATs function as symporters, coupling the uphill transport of GABA to the downhill gradient of


 and 

.
Pathway Visualization: The GABA Reuptake Cycle

GAT_Mechanism Synapse Synaptic Cleft (High GABA) GAT_Out GAT-1 (Outward Open) Binding Site Exposed Synapse->GAT_Out GABA binds Cytosol Presynaptic Cytosol (Low GABA) GAT_Bound GAT-1 (Occluded) Substrate + 2Na+ + Cl- GAT_Out->GAT_Bound Conformational Change GAT_In GAT-1 (Inward Open) Release into Cytosol GAT_Bound->GAT_In Translocation GAT_In->Cytosol Release GAT_In->GAT_Out Reset (K+ dependent) Probe 4-Hydroxy-N-methylbutanamide (Test Compound) Probe->GAT_Out Competition?

Figure 1: The GABA Transporter (GAT-1) cycle. The test compound (Red) may compete with GABA for the outward-facing binding site, potentially locking the transporter or hijacking the translocation mechanism.

Protocol A: Radioligand Competition Uptake Assay

This is the "Gold Standard" for determining if 4-Hydroxy-N-methylbutanamide interacts with the transporter.

Experimental Design
  • System: HEK-293 cells stably expressing hGAT-1 (SLC6A1).

  • Tracer:

    
    -GABA (Specific Activity: 80-100 Ci/mmol).
    
  • Positive Control: Tiagabine (Known GAT-1 Inhibitor,

    
     nM).
    
Step-by-Step Methodology
  • Cell Preparation:

    • Seed hGAT-1-HEK293 cells in 96-well Poly-D-Lysine coated plates (

      
       cells/well).
      
    • Culture for 24 hours until 90% confluent.

  • Buffer Equilibration:

    • Remove culture medium.

    • Wash cells

      
       with Krebs-Henseleit Buffer (KHB) : 120 mM NaCl, 4.7 mM KCl, 2.2 mM 
      
      
      
      , 1.2 mM
      
      
      , 1.2 mM
      
      
      , 10 mM HEPES, 10 mM Glucose, pH 7.4.
    • Critical: The presence of

      
       is mandatory for transport.
      
  • Pre-Incubation:

    • Add 150

      
      L of KHB containing 4-Hydroxy-N-methylbutanamide (Concentration range: 
      
      
      
      to
      
      
      M).
    • Incubate for 10 minutes at 37°C.

  • Uptake Initiation:

    • Add 50

      
      L of 
      
      
      
      -GABA (Final concentration: 20 nM).
    • Incubate for exactly 5 minutes at 37°C.

    • Note: Uptake must be measured during the linear phase (usually <10 mins).

  • Termination:

    • Rapidly aspirate buffer.

    • Wash

      
       with ice-cold KHB (stops transport immediately).
      
    • Lyse cells with 200

      
      L 0.1 M NaOH / 1% SDS.
      
  • Quantification:

    • Transfer lysate to scintillation vials with 3 mL scintillation cocktail.

    • Measure CPM (Counts Per Minute) using a liquid scintillation counter.

Data Analysis

Calculate the


 using a non-linear regression (Sigmoidal dose-response):


Where

is the log concentration of the test compound.

Protocol B: Electrophysiological Characterization (Patch Clamp)

While Protocol A determines binding, Protocol B determines function. If 4-Hydroxy-N-methylbutanamide is a substrate, it will generate a transport current. If it is a pure blocker, it will not.

Experimental Design
  • Method: Whole-cell voltage clamp.

  • Holding Potential: -60 mV.

  • Equipment: Axon MultiClamp 700B or equivalent.

Step-by-Step Methodology
  • Pipette Solution (Internal):

    • 130 mM CsCl (blocks

      
       channels), 2 mM 
      
      
      
      , 10 mM EGTA, 10 mM HEPES, pH 7.2.
  • Bath Solution (External):

    • Standard Tyrode’s solution (140 mM NaCl).

  • Recording:

    • Establish whole-cell configuration on a GAT-1 expressing cell.

    • Step 1 (Baseline): Perfuse buffer alone. Current should be 0 pA.

    • Step 2 (GABA Control): Perfuse 100

      
      M GABA. Observe inward current (
      
      
      
      ) caused by
      
      
      influx.
    • Step 3 (Wash): Wash until current returns to baseline.

    • Step 4 (Test Compound): Perfuse 1 mM 4-Hydroxy-N-methylbutanamide.

      • Scenario A (Substrate): Inward current is observed.[1]

      • Scenario B (Blocker): No current is observed.

    • Step 5 (Competition): Co-apply GABA (100

      
      M) + Test Compound.
      
      • If the compound is a blocker, the GABA current will be reduced.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Radioligand Screen cluster_1 Phase 2: Mechanism (e-phys) Start Start: hGAT-1 HEK293 Cells Step1 Pre-incubation (Test Compound 10 min) Start->Step1 Step2 Add [3H]-GABA (5 min uptake) Step1->Step2 Step3 Rapid Ice Wash & Lysis Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Whole Cell Patch Clamp (V_hold = -60mV) Step4->Step5 If IC50 < 100uM Step6 Apply Test Compound (No GABA) Step5->Step6 Decision Current Observed? Step6->Decision Result1 Substrate (Translocated) Decision->Result1 Yes Result2 Inhibitor (Blocker) Decision->Result2 No

Figure 2: Decision tree for characterizing 4-Hydroxy-N-methylbutanamide. Phase 1 establishes affinity; Phase 2 establishes the mode of action.

Expected Results & Data Interpretation

The following table summarizes how to interpret the data derived from the protocols above.

ObservationInterpretationMechanistic Insight
High Affinity (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

< 1

M)
Potent InteractionThe N-methyl amide group fits the GAT-1 orthosteric site.
Low Affinity (

> 100

M)
Weak InteractionThe modification likely causes steric clash with Tyr140 or Phe294.
E-Phys: Inward Current Substrate The molecule is transported into the neuron (False Neurotransmitter).
E-Phys: No Current + GABA Block Inhibitor The molecule binds but locks the transporter (Tiagabine-like).[2]
Hill Slope

1.0
CompetitiveBinds to the same site as GABA.
Troubleshooting
  • High Non-Specific Binding: If counts in the Tiagabine control wells are high, ensure washing is aggressive (3x rapid washes) and use ice-cold buffer to prevent efflux.

  • Cell Detachment: HEK293 cells adhere poorly. Use Poly-D-Lysine coated plates and aspirate gently from the side of the well.

References

  • PubChem. (n.d.).[3] 4-Hydroxy-N-methylbutanamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Sonders, M. S., et al. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology. Retrieved from [Link]

  • Mager, T., et al. (2022). Structural basis of GABA reuptake inhibition. Nature. Retrieved from [Link]

Sources

Application Notes and Protocols: Evaluating 4-Hydroxy-n-methylbutanamide as a Potential Inhibitor of Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Investigating 4-Hydroxy-n-methylbutanamide in Oncology Research

The metastatic spread of cancer cells is the primary cause of mortality in cancer patients. This complex process involves the migration of tumor cells from the primary site to distant organs, a phenomenon critically dependent on the degradation of the extracellular matrix (ECM). Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are key players in ECM remodeling.[1] Their overexpression is frequently associated with tumor progression, invasion, and metastasis, making them a prime target for the development of novel anticancer therapies.[1][2]

While there is a lack of direct studies on 4-Hydroxy-n-methylbutanamide in the context of cancer cell migration, a compelling case for its investigation arises from the documented activities of its structural analogs. Notably, derivatives of N-hydroxybutanamide have demonstrated significant potential as inhibitors of MMPs.[3][4] For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide has been shown to inhibit MMP-2, MMP-9, and MMP-14 with IC₅₀ values in the low micromolar range and to exhibit both antitumor and antimetastatic effects in preclinical models.[3][4] Furthermore, the structurally related compound, 4-Hydroxybutenolide, has been found to impair the migration and invasion of human oral cancer cells by inhibiting the NF-κB and MAPK signaling pathways.[5]

Given this evidence, it is hypothesized that 4-Hydroxy-n-methylbutanamide may also possess the ability to modulate pathways involved in cancer cell migration. This document provides a comprehensive guide for researchers to systematically evaluate the potential of 4-Hydroxy-n-methylbutanamide as an inhibitor of cancer cell migration. We present detailed protocols for preliminary cytotoxicity assessment, followed by two standard and robust cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. Additionally, we discuss potential mechanisms of action and suggest future avenues of investigation.

I. Preliminary Assessment: Determining the Optimal Non-Toxic Concentration of 4-Hydroxy-n-methylbutanamide

Principle: Before assessing the effect of 4-Hydroxy-n-methylbutanamide on cell migration, it is crucial to determine its cytotoxicity profile. This ensures that any observed inhibition of migration is not a secondary effect of cell death or reduced proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231, HeLa, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-Hydroxy-n-methylbutanamide in a suitable solvent (e.g., DMSO or sterile PBS).

    • Prepare a series of dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 4-Hydroxy-n-methylbutanamide or the vehicle control.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

    • For subsequent migration assays, use concentrations of 4-Hydroxy-n-methylbutanamide that show minimal cytotoxicity (e.g., >90% cell viability).

II. Evaluating Collective Cell Migration: The Wound Healing (Scratch) Assay

Principle: The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. A "wound" or "scratch" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound over time is monitored. This assay mimics the migration of cells during wound healing in vivo and is useful for assessing the inhibitory or stimulatory effects of compounds on cell migration.

Protocol: Wound Healing (Scratch) Assay
  • Cell Seeding:

    • Seed cancer cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

    • Wash the wells gently with PBS to remove any detached cells.

  • Compound Treatment:

    • Replace the PBS with a fresh culture medium containing a non-toxic concentration of 4-Hydroxy-n-methylbutanamide (as determined by the MTT assay) or a vehicle control.

  • Image Acquisition:

    • Immediately after adding the compound (0 hours), capture images of the scratch at defined points using a microscope equipped with a camera. Mark the locations to ensure the same fields are imaged over time.

    • Incubate the plate at 37°C and 5% CO₂.

    • Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis and Interpretation:

    • Measure the width of the scratch at multiple points for each image using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point for both the treated and control groups using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] x 100

    • A significant decrease in the percentage of wound closure in the presence of 4-Hydroxy-n-methylbutanamide compared to the control indicates an inhibitory effect on collective cell migration.

Experimental Workflow: Wound Healing Assay

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Data Acquisition cluster_analysis Analysis start Seed cells to confluency scratch Create scratch in monolayer start->scratch wash Wash with PBS scratch->wash treat Add medium with 4-H-n-MB or Vehicle wash->treat img_0h Image at 0h treat->img_0h incubate Incubate (e.g., 24h) img_0h->incubate img_24h Image at 24h incubate->img_24h measure Measure wound area img_24h->measure calculate Calculate % wound closure measure->calculate end Compare Treated vs. Control calculate->end

Caption: Workflow for the Wound Healing (Scratch) Assay.

III. Assessing Individual Cell Migration: The Transwell (Boyden Chamber) Assay

Principle: The transwell assay evaluates the migratory capacity of individual cells in response to a chemoattractant. Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., fetal bovine serum). The ability of cells to migrate through the pores to the lower side of the membrane is quantified. This assay is particularly useful for studying chemotaxis.

Protocol: Transwell Migration Assay
  • Preparation of Transwell Inserts:

    • Rehydrate the transwell inserts (typically with 8 µm pores for cancer cell migration) by adding a serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.

  • Cell Preparation:

    • Harvest the cancer cells and resuspend them in a serum-free medium to a concentration of 1 x 10⁵ cells/mL.

    • In a separate tube, pre-incubate the cell suspension with a non-toxic concentration of 4-Hydroxy-n-methylbutanamide or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Remove the rehydration medium from the transwell inserts.

    • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

    • Add 200 µL of the pre-treated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate for a period that allows for significant migration but not proliferation (e.g., 12-24 hours) at 37°C and 5% CO₂.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes.

    • Stain the fixed cells with a staining solution such as 0.1% Crystal Violet for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

  • Data Acquisition and Analysis:

    • Capture images of the stained cells on the underside of the membrane using a microscope.

    • Count the number of migrated cells in several random fields of view for each insert.

    • Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance of the eluate can be measured using a plate reader.

    • A significant reduction in the number of migrated cells in the 4-Hydroxy-n-methylbutanamide-treated group compared to the control group indicates an inhibitory effect on cell migration.

Experimental Workflow: Transwell Migration Assay

Transwell_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_staining Staining & Visualization cluster_analysis Data Analysis rehydrate Rehydrate Transwell insert chemo Add chemoattractant to lower chamber rehydrate->chemo cells Seed pre-treated cells in upper chamber chemo->cells incubate Incubate (e.g., 12-24h) cells->incubate remove_nonmig Remove non-migrated cells incubate->remove_nonmig fix Fix migrated cells remove_nonmig->fix stain Stain with Crystal Violet fix->stain image Image and count migrated cells stain->image compare Compare Treated vs. Control image->compare

Caption: Workflow for the Transwell Migration Assay.

IV. Investigating Potential Mechanisms of Action: A Look at Signaling Pathways

The inhibitory effects of N-hydroxybutanamide derivatives on MMPs suggest that 4-Hydroxy-n-methylbutanamide might exert its antimigratory effects through a similar mechanism. MMPs, particularly the gelatinases MMP-2 and MMP-9, are crucial for the degradation of type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion.[3]

Furthermore, the MAPK and NF-κB signaling pathways are central regulators of cell migration and invasion.[5] These pathways can control the expression of MMPs and other genes involved in cell motility. Should 4-Hydroxy-n-methylbutanamide inhibit cell migration, further investigation into its effects on these pathways would be a logical next step. Techniques such as Western blotting could be employed to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, JNK, p38) and the nuclear translocation of NF-κB.

Hypothesized Signaling Pathway Inhibition

Signaling_Pathway cluster_compound Hypothesized Action cluster_pathways Signaling Pathways cluster_downstream Downstream Effects compound 4-Hydroxy-n-methylbutanamide mapk MAPK Pathway (ERK, JNK, p38) compound->mapk Inhibition? nfkb NF-κB Pathway compound->nfkb Inhibition? mmp MMP-2, MMP-9 Expression/Activity compound->mmp Direct Inhibition? mapk->mmp nfkb->mmp migration Cell Migration & Invasion mmp->migration

Caption: Potential signaling pathways affected by 4-Hydroxy-n-methylbutanamide.

V. Data Presentation and Troubleshooting

Quantitative Data Summary
AssayParameter MeasuredExample Data Presentation
MTT Assay Cell Viability (%)IC₅₀ value, Dose-response curve
Wound Healing Wound Closure (%)Bar graph comparing % closure at different time points
Transwell Assay Number of Migrated CellsBar graph comparing the number of migrated cells per field
Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
High variability in wound width Inconsistent scratching technique.Use a guide for consistent scratching or an automated wound-making tool.
No cell migration in control Cells are not healthy; suboptimal culture conditions; low chemoattractant concentration.Check cell health and passage number. Optimize serum concentration in the lower chamber of the transwell assay.
Cell detachment during assay Compound is cytotoxic at the tested concentration; harsh washing steps.Re-evaluate cytotoxicity and use a lower, non-toxic concentration. Be gentle during washing steps.
Uneven cell staining in transwell Incomplete fixation or staining; air bubbles trapped under the membrane.Ensure the membrane is fully submerged during fixation and staining. Tap the plate gently to dislodge any air bubbles.

VI. Conclusion and Future Directions

This application note provides a comprehensive framework for the initial investigation of 4-Hydroxy-n-methylbutanamide as a potential inhibitor of cancer cell migration. Based on the known activities of its structural analogs, there is a strong rationale for exploring its effects on MMPs and associated signaling pathways. The protocols detailed herein for cytotoxicity and cell migration assays provide a robust starting point for researchers. Positive findings from these assays would warrant further mechanistic studies, including gelatin zymography to directly assess MMP-2 and MMP-9 activity, and Western blot analysis to probe the modulation of key signaling cascades. Such studies will be instrumental in determining the potential of 4-Hydroxy-n-methylbutanamide as a novel lead compound in the development of antimetastatic therapies.

References

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). International Journal of Molecular Sciences. [Link][3]

  • New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). PubMed. [Link][4]

  • Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening. (2018). ResearchGate. [Link][6]

  • Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening. (2018). PubMed. [Link][7]

  • Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies. (2014). PMC. [Link][2]

  • 4-Hydroxybutenolide impairs cell migration, and invasion of human oral cancer SCC-4 cells via the inhibition of NF-κB and MAPK signaling pathways. (2016). PubMed. [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Hydroxy-n-methylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-n-methylbutanamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity for this compound. As your dedicated Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve common issues in your experimental workflow. This document is structured in a question-and-answer format to directly address the specific problems you may be facing.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of 4-Hydroxy-n-methylbutanamide from γ-butyrolactone (GBL) and methylamine are a common challenge. This section will walk you through the most frequent causes and provide actionable solutions.

Question 1: My yield of 4-Hydroxy-n-methylbutanamide is consistently below 50%. What are the most likely reasons?

Several factors can contribute to significantly low yields. The most common culprits are incomplete reaction, the formation of side products, and issues during work-up and purification. Let's break down these possibilities.

  • Incomplete Reaction: The aminolysis of γ-butyrolactone is often a slow reaction and may not go to completion without optimized conditions.

  • Side Product Formation: The primary side product is often N-methyl-2-pyrrolidone (NMP), which is formed via intramolecular cyclization of the desired product, especially at elevated temperatures.[1][2] Another potential issue is the hydrolysis of the starting material, γ-butyrolactone (GBL), to γ-hydroxybutyric acid (GHB), which will not react with methylamine under these conditions.[3][4]

  • Work-up and Purification Losses: 4-Hydroxy-n-methylbutanamide is a polar and water-soluble molecule, which can lead to significant losses during aqueous work-up and extraction steps.

To systematically troubleshoot, it's crucial to first identify the primary cause of the low yield in your specific case.

Question 2: How can I determine if my reaction is incomplete or if I am forming side products?

Proper reaction monitoring is key. Here are some recommended analytical techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of your starting material (GBL) and the appearance of your product. A co-spot of your starting material alongside the reaction mixture will clearly show if the reaction has gone to completion.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent tool.[5] It can be used to track the concentration of both the starting materials and the product over time, giving you a clear picture of the reaction kinetics and helping to identify the presence of major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile side products like NMP.[3]

By analyzing your crude reaction mixture, you can determine if your primary issue is unreacted starting material or the presence of significant side products.

II. Optimizing Reaction Conditions

Once you have a better understanding of what is happening in your reaction, you can start to optimize the conditions to favor the formation of your desired product.

Question 3: What are the optimal temperature and reaction time for the synthesis of 4-Hydroxy-n-methylbutanamide?

Temperature is a critical parameter in this synthesis. While higher temperatures can increase the reaction rate, they also promote the formation of the undesired N-methyl-2-pyrrolidone (NMP) through dehydration and cyclization of the product.[1][2]

A general recommendation is to start with a moderate temperature and monitor the reaction progress. A typical starting point would be in the range of 150-250 °C in a sealed reaction vessel.[2] The optimal reaction time will depend on the temperature and the specific scale of your reaction, but typically ranges from 2 to 8 hours.[2] It is highly recommended to perform small-scale trial reactions at different temperatures and time points to determine the optimal conditions for your specific setup.

Question 4: What is the ideal stoichiometric ratio of methylamine to γ-butyrolactone?

Using a slight excess of methylamine (1.0 - 1.2 equivalents) can help to drive the reaction to completion.[2] However, a large excess of methylamine can complicate the purification process, as it will need to be removed after the reaction.

Question 5: Does the choice of solvent affect the reaction?

The reaction between GBL and methylamine is often carried out neat (without a solvent). However, the use of a solvent can sometimes be beneficial, particularly for improving heat transfer and ensuring a homogeneous reaction mixture. The choice of solvent can influence the reaction rate.[6] If a solvent is used, a polar aprotic solvent is generally preferred. It is important to avoid protic solvents like alcohols, as they can react with GBL under acidic conditions to form the corresponding esters of GHB.[7][8]

III. Work-up and Purification Strategies

The properties of 4-Hydroxy-n-methylbutanamide present unique challenges for its isolation and purification.

Question 6: What is the best way to purify 4-Hydroxy-n-methylbutanamide and remove unreacted starting materials and side products?

Given the polar nature of the product, a carefully planned work-up and purification strategy is essential to maximize your isolated yield.

  • Removal of Excess Methylamine: If a significant excess of methylamine was used, it can be removed by purging the reaction mixture with an inert gas or by vacuum. For non-volatile amine starting materials, an acidic wash during the workup can be employed to protonate the amine and extract it into the aqueous layer.[2]

  • Separation from Unreacted GBL: Unreacted GBL can be removed by vacuum distillation, as it is more volatile than the product.

  • Column Chromatography: If the product is contaminated with non-volatile impurities, column chromatography on silica gel can be an effective purification method. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is typically required.

  • Recrystallization: If a solid product is obtained, recrystallization can be a good final purification step. The choice of solvent will depend on the specific impurities present.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a catalyst to improve the reaction rate?

While the reaction can be performed without a catalyst, the use of a Lewis acid catalyst has been shown to promote the aminolysis of lactones.[9] However, for the specific reaction of GBL with methylamine, high temperatures are often sufficient to drive the reaction. If you are struggling with low conversion at moderate temperatures, exploring the use of a catalyst could be a viable option. It is important to screen different catalysts and optimize the reaction conditions to avoid the formation of unwanted side products.

Q2: How can I confirm the identity and purity of my final product?

A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of your synthesized 4-Hydroxy-n-methylbutanamide.

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of your product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and amide (C=O and N-H) groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product.

Q3: What are the key safety precautions I should take during this synthesis?

  • γ-Butyrolactone (GBL): GBL is a flammable liquid and can cause serious eye damage.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methylamine: Methylamine is a flammable and corrosive gas or liquid. It should be handled with extreme care in a well-ventilated area, and appropriate respiratory protection may be necessary.

  • High-Pressure Reactions: If the reaction is carried out in a sealed vessel at elevated temperatures, there is a risk of pressure build-up. Ensure that the reaction vessel is properly sealed and rated for the expected pressure and temperature. Always use a blast shield and monitor the internal pressure throughout the reaction.[2]

V. Visualizing the Process

To further aid in your understanding of the synthesis and potential pitfalls, the following diagrams illustrate the key chemical transformations and a recommended troubleshooting workflow.

Synthesis_Pathway GBL γ-Butyrolactone (GBL) Product 4-Hydroxy-n-methylbutanamide GBL->Product + Methylamine GHB γ-Hydroxybutyric Acid (GHB) (Side Product) GBL->GHB + H2O (Hydrolysis) Methylamine Methylamine NMP N-methyl-2-pyrrolidone (NMP) (Side Product) Product->NMP - H2O (High Temperature) Water Water

Caption: Reaction scheme for the synthesis of 4-Hydroxy-n-methylbutanamide.

Troubleshooting_Workflow Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (TLC, HPLC, GC-MS) Start->Analyze Decision1 Incomplete Reaction? Analyze->Decision1 Decision2 Side Products Present? Decision1->Decision2 No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Adjust Stoichiometry - Consider Catalyst Decision1->Optimize_Conditions Yes Modify_Conditions Modify Reaction Conditions: - Lower Temperature - Reduce Reaction Time Decision2->Modify_Conditions Yes Optimize_Purification Optimize Work-up & Purification: - Efficient Extraction - Appropriate Chromatography Decision2->Optimize_Purification No End Improved Yield Optimize_Conditions->End Modify_Conditions->End Optimize_Purification->End

Caption: A workflow for troubleshooting low yields.

VI. Quantitative Data Summary

ParameterRecommended RangeRationale
Reaction Temperature 150 - 250 °CBalances reaction rate with minimizing the formation of NMP.[2]
Reaction Time 2 - 8 hoursDependent on temperature and scale; should be optimized.[2]
Methylamine Stoichiometry 1.0 - 1.2 equivalentsA slight excess drives the reaction to completion.[2]

VII. Experimental Protocol: General Procedure for the Synthesis of 4-Hydroxy-n-methylbutanamide

This protocol provides a general starting point. Optimization may be required based on your specific experimental setup and desired scale.

  • Reaction Setup: In a suitable sealed reaction vessel, combine γ-butyrolactone (1.0 equivalent) and methylamine (1.0 - 1.2 equivalents).[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 150-250 °C) with vigorous stirring.[2] Monitor the internal pressure of the vessel.

  • Reaction Monitoring: Periodically and carefully take aliquots from the reaction mixture to monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. If a large excess of methylamine was used, it can be removed by purging with an inert gas or under vacuum.

  • Purification: The crude product can be purified by vacuum distillation to remove unreacted GBL, followed by column chromatography on silica gel if necessary.

VIII. References

  • Wikipedia. γ-Butyrolactone. [Link]

  • Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of forensic sciences, 49(6), 1220–1229.

  • Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (2005). The chemical interconversion of GHB and GBL. Journal of forensic sciences, 50(1), 40–48.

  • Google Patents. (n.d.). Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials. Retrieved from

  • ResearchGate. (2020). Can anyone tell me exact procedure of gamma butyrolactone in basic media?[Link]

  • SIELC Technologies. (2018). Butanamide, 4-hydroxy-N-methyl-. [Link]

  • PubChem. (n.d.). Butanamide, 4-hydroxy-N-methyl-. Retrieved from [Link]

  • Chemsrc. (2026). 4-Hydroxy-N-methylbutanamide. [Link]

  • SWGDrug. (2005). gamma-butyrolactone. [Link]

  • ResearchGate. (2012). Monitoring of the interconversion of gamma-butyrolactone (GBL) to gamma hydroxybutyric acid (GHB) by Raman spectroscopy. [Link]

  • ResearchGate. (2005). The chemical interconversion of GHB and GBL. [Link]

  • ResearchGate. (2025). Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions. [Link]

  • Polimery. (2018). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. [Link]

  • RSC Publishing. (2017). Highly selective catalytic conversion of furfural to γ-butyrolactone. [Link]

  • PMC. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. [Link]

  • PubMed. (1979). Influence of gamma-butyrolactone on behavior due to dopaminergic drugs. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). A Mechanistic Study on the Selective Hydrogenation of γ‑Butyrolactone over the Rationally Designed Bimetallic CuCo Catalysts. [Link]

  • Google Patents. (n.d.). Process for production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials. Retrieved from

  • Reaction Chemistry & Engineering (RSC Publishing). (2021). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. [Link]

  • ResearchGate. (2012). Kinetic study of solvent effects on the aminolysis of O‐ethyl S‐aryl dithiocarbonates. [Link]

  • ResearchGate. (2016). Is there any possibility of reaction of Gamma butyrolactone (GBL) with triethylamine at 0-5 degree tempeture?[Link]

  • Science.gov. (n.d.). precursors gamma-butyrolactone gbl: Topics by Science.gov. Retrieved from [Link]

  • PMC. (2015). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. [Link]

  • ResearchGate. (2013). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. [Link]

  • PMC. (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. [Link]

  • The Royal Society of Chemistry. (2017). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed. (2021). Construction of Enantioenriched γ,γ-Disubstituted Butenolides Enabled by Chiral Amine and Lewis Acid Cascade Cocatalysis. [Link]

  • MDPI. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. [Link]

  • JOCPR. (2013). Synthesis and Characterization of Impur. [Link]

  • RSC Publishing. (2016). Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. [Link]

  • PubMed. (1978). Reactions of Beta-Propiolactone, Beta-Butyrolactone and Gamma-Butyrolactone With Nucleic Acids. [Link]

  • ResearchGate. (2012). Reaction scheme for aminolysis and amidation reactions. [Link]

  • Springer. (2012). Aminolysis Reaction of Glycerol Carbonate in Organic and Hydroorganic Medium. [Link]

  • Google Patents. (n.d.). Method for producing gamma-butyrolactone. Retrieved from

Sources

Common challenges in working with 4-Hydroxy-n-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy-n-methylbutanamide

Welcome to the technical support guide for 4-Hydroxy-n-methylbutanamide (CAS 37941-69-8). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting protocols and answers to frequently asked questions.

Compound Overview

4-Hydroxy-n-methylbutanamide is a bifunctional organic compound featuring both a primary hydroxyl group and a secondary amide group.[1] This structure lends it a high degree of polarity and hydrophilicity, which are central to both its utility in synthesizing enzyme inhibitors and central nervous system agents and the primary challenges in its handling and purification.[1]

PropertyValueReference(s)
CAS Number 37941-69-8[1][2][3]
Molecular Formula C₅H₁₁NO₂[1][2]
Molecular Weight 117.15 g/mol [1][2]
Melting Point 32-34 °C[2][3]
Density ~1.023 g/cm³[2]
Solubility Slightly soluble in Chloroform and Methanol.[4]
Storage 2-8°C, sealed in a dry, hygroscopic environment under inert atmosphere.[2][4]

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Issue 1: Low Yield During Synthesis from γ-Butyrolactone (GBL)

Question: "My synthesis of 4-Hydroxy-n-methylbutanamide via the ring-opening of γ-butyrolactone with methylamine is resulting in a low yield. What are the likely causes and how can I optimize the reaction?"

Root Cause Analysis: The aminolysis of lactones, while a common route, is an equilibrium process.[5] Several factors can limit the forward reaction or lead to side products:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or non-optimal temperature.

  • Amine Volatility: Methylamine is a volatile gas (or is often used as a solution in a volatile solvent like THF or methanol). If the reaction is not properly sealed or if the temperature is too high, the methylamine can escape from the reaction mixture, shifting the equilibrium backward.

  • Side Reactions: At elevated temperatures, side reactions such as the polymerization of GBL or the formation of other byproducts can occur.

Troubleshooting Protocol:

  • Step 1: Reagent Stoichiometry & Temperature Control:

    • Use a moderate excess of methylamine (e.g., 1.5 to 2.0 equivalents) to drive the equilibrium towards the product.

    • Conduct the reaction in a sealed pressure vessel to prevent the escape of methylamine.

    • Maintain a controlled temperature. Start at room temperature and gently heat if necessary, monitoring the reaction progress by TLC or LC-MS. High temperatures can be detrimental.[6]

  • Step 2: Solvent Choice:

    • While often performed neat, using a polar, high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can help maintain a liquid phase and prevent the loss of methylamine.

  • Step 3: Monitoring Reaction Progress:

    • Before workup, confirm the disappearance of the starting material (GBL) using an appropriate analytical technique. A simple method is TLC, staining with potassium permanganate, which will visualize the hydroxyl group of the product.

Issue 2: Difficulties in Product Purification and Isolation

Question: "I'm struggling to purify 4-Hydroxy-n-methylbutanamide. It's highly water-soluble, making extraction difficult, and it performs poorly on standard silica gel chromatography."

Root Cause Analysis: The compound's high polarity, stemming from its hydroxyl and amide groups (Topological Polar Surface Area: 49.3 Ų), makes it very hydrophilic.[7] This leads to two primary purification challenges:

  • Poor Partitioning: During aqueous workup, the product preferentially remains in the aqueous layer rather than partitioning into common, less polar organic solvents like ethyl acetate or dichloromethane.

  • Chromatography Issues: On standard silica gel, the polar functional groups interact very strongly with the acidic silanol groups of the stationary phase. This can lead to significant tailing, poor separation, and in some cases, irreversible adsorption, resulting in low recovery.[8]

Troubleshooting Protocol:

  • Protocol 1: Optimized Extraction Procedure:

    • Solvent Saturation: Saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, promoting its transfer into the organic layer.

    • Continuous Extraction: If batch extractions are inefficient, consider using a continuous liquid-liquid extractor.

    • Polar Solvent Extraction: Use more polar solvents for extraction, such as a mixture of dichloromethane and isopropanol (e.g., 9:1 or 4:1).

  • Protocol 2: Alternative Chromatography Techniques:

    • Reverse-Phase Chromatography (C18): Given its hydrophilic nature, reverse-phase HPLC is a suitable analytical and preparative method.[9] A mobile phase of water and acetonitrile (or methanol), with formic acid for MS compatibility, can be effective.[9]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in reverse-phase chromatography.[10][11] Using a polar stationary phase (like one with amide bonding) and a mobile phase with a high concentration of an organic solvent like acetonitrile is ideal.[10]

    • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective and scalable purification method.[8] Experiment with solvent systems such as acetonitrile, ethanol, or mixtures like ethyl acetate/heptane.[8]

Issue 3: Compound Degradation During Storage or Handling

Question: "My sample of 4-Hydroxy-n-methylbutanamide appears to have degraded over time, showing impurities in subsequent analyses. What causes this instability?"

Root Cause Analysis: The compound's structure contains two potentially reactive sites: the amide bond and the hydroxyl group.

  • Hydrolysis: The amide bond is susceptible to hydrolysis back to 4-hydroxybutyric acid and methylamine, a reaction that is catalyzed by strong acids or bases, especially with heat.[5][12]

  • Hygroscopicity: The polar nature of the molecule makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This absorbed water can then facilitate hydrolysis.

  • Intramolecular Cyclization: Under certain conditions (e.g., strong acid or base), the hydroxyl group could potentially cyclize onto the amide carbonyl, though this is less common than hydrolysis.

Workflow for Ensuring Stability:

cluster_storage Storage Protocol cluster_handling Handling Protocol storage Store at 2-8°C inert Use Inert Atmosphere (Argon or Nitrogen) seal Seal Tightly in Parafilmed Container desiccator Place inside a Desiccator end Stable Compound Ready for Use desiccator->end dry_glass Use Oven-Dried Glassware anhydrous Use Anhydrous Solvents minimize_air Minimize Exposure to Air minimize_air->end start Receiving Compound start->storage For Long-Term Storage start->dry_glass For Immediate Use

Caption: Workflow for proper storage and handling to prevent degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to check the purity of 4-Hydroxy-n-methylbutanamide?

A1: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer (LC-MS) is an excellent method for purity assessment.[9] It can separate non-polar impurities effectively. For detecting highly polar impurities, HILIC would be a complementary technique. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation and purity analysis.

Q2: Can I use coupling agents like DCC or HATU to synthesize this amide from 4-hydroxybutyric acid?

A2: Yes, standard peptide coupling agents can be used. However, a significant challenge is the presence of the free hydroxyl group on the carboxylic acid starting material. This hydroxyl group can compete with the amine during the coupling reaction, leading to side products like esters or polymers. To avoid this, you must use a protecting group strategy for the hydroxyl function (e.g., as a silyl ether like TBDMS or a benzyl ether) before activating the carboxylic acid and coupling it with methylamine.

Q3: My reaction to form an acyl chloride from 4-hydroxybutyric acid using thionyl chloride (SOCl₂) is giving a complex mixture. Why?

A3: Thionyl chloride (SOCl₂) can react with both the carboxylic acid and the primary alcohol. The reaction with the alcohol will form an alkyl chloride (4-chloro-N-methylbutanamide). This is a common side reaction when trying to form acyl chlorides from hydroxy acids.[6] To favor the formation of the acyl chloride, you can try using milder conditions, such as oxalyl chloride with a catalytic amount of DMF at low temperatures, although side reactions are still possible.[6] The most robust method remains protecting the alcohol group first.

Synthesis Pathway Decision Tree:

start Desired Product: 4-Hydroxy-n-methylbutanamide sm1 Starting Material: γ-Butyrolactone (GBL) start->sm1 sm2 Starting Material: 4-Hydroxybutyric Acid start->sm2 route1 Route 1: Ring Opening sm1->route1 Preferred Simpler route2 Route 2: Amide Coupling sm2->route2 proc1 React GBL with Methylamine in a Sealed Vessel route1->proc1 protect Protect -OH group (e.g., TBDMS-Cl) route2->protect end_node Purification proc1->end_node activate Activate -COOH (e.g., SOCl₂ or HATU) protect->activate couple Couple with Methylamine activate->couple deprotect Deprotect -OH group (e.g., TBAF) couple->deprotect deprotect->end_node

Sources

Technical Support Center: Ensuring the Stability of 4-Hydroxy-n-methylbutanamide in Experimental Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-n-methylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Introduction to the Stability of 4-Hydroxy-n-methylbutanamide

4-Hydroxy-n-methylbutanamide is a molecule possessing both a secondary amide and a primary alcohol functional group. This bifunctionality makes it susceptible to specific degradation pathways, primarily hydrolysis of the amide bond and oxidation of the hydroxyl group. Understanding and mitigating these degradation routes is critical for obtaining accurate and reproducible experimental results.

This guide provides a comprehensive overview of the factors influencing the stability of 4-Hydroxy-n-methylbutanamide and practical strategies to minimize its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Hydroxy-n-methylbutanamide?

A1: The two main degradation pathways are:

  • Hydrolysis of the amide bond: This can be catalyzed by both acidic and basic conditions, leading to the formation of 4-hydroxybutanoic acid and methylamine.[1][2]

  • Oxidation of the primary alcohol: The hydroxyl group can be oxidized to an aldehyde and further to a carboxylic acid. This process can be accelerated by the presence of transition metal ions, light, and oxygen.

Q2: What is the optimal pH range for storing solutions of 4-Hydroxy-n-methylbutanamide?

A2: While an experimentally determined pH of maximum stability is not available, we can infer an optimal range by considering the pKa values of analogous structures. The pKa of the N-H proton in N-methylacetamide is predicted to be around 16.6.[3][4][5] The pKa of a primary alcohol, like in 1,4-butanediol, is typically around 14-15.[6] Therefore, to minimize the concentration of both the protonated amide (more susceptible to base-catalyzed hydrolysis) and the deprotonated alcohol (more susceptible to oxidation), a slightly acidic to neutral pH range of 4 to 7 is recommended for storage and experimental use.

Q3: Can I autoclave solutions containing 4-Hydroxy-n-methylbutanamide?

A3: Autoclaving is generally not recommended . The high temperatures and pressures will significantly accelerate the rate of amide hydrolysis.[2] Sterilization of solutions should be performed by filtration through a 0.22 µm filter.

Q4: How can I detect degradation of my 4-Hydroxy-n-methylbutanamide sample?

A4: The most common method for detecting and quantifying degradation is High-Performance Liquid Chromatography (HPLC) .[7] A reversed-phase HPLC method can separate the parent compound from its more polar degradation products, such as 4-hydroxybutanoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 4-Hydroxy-n-methylbutanamide solutions.

Issue 1: Loss of compound potency or inconsistent results over time.
  • Potential Cause: Degradation of 4-Hydroxy-n-methylbutanamide in the experimental solution.

  • Troubleshooting Steps:

    • Verify Solution pH: Measure the pH of your stock and working solutions. If the pH is outside the recommended range of 4-7, adjust it using a suitable buffer system.

    • Implement Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.

    • Use Freshly Prepared Solutions: For sensitive experiments, prepare working solutions fresh from a frozen stock on the day of use.

    • Consider Antioxidants: If oxidation is suspected, add an antioxidant like ascorbic acid to your solutions.[1]

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradation Products: If possible, use mass spectrometry (MS) coupled with HPLC to identify the mass of the unknown peaks. This can help confirm if they correspond to expected degradation products like 4-hydroxybutanoic acid (hydrolysis) or the corresponding aldehyde/carboxylic acid (oxidation).

    • Perform a Forced Degradation Study: Intentionally degrade a sample of 4-Hydroxy-n-methylbutanamide under acidic, basic, and oxidative conditions to generate the degradation products.[2][8][9] This will help to confirm the identity of the unknown peaks in your experimental samples.

Key Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: 4-Hydroxy-n-methylbutanamide is expected to be soluble in water and polar organic solvents like ethanol and DMSO.[10] For aqueous stocks, use high-purity water (e.g., Milli-Q or equivalent).

  • Buffer Preparation: If a buffered solution is required, use a buffer system that is effective in the pH 4-7 range, such as a citrate or acetate buffer.[11][12]

  • Preparation:

    • Accurately weigh the desired amount of 4-Hydroxy-n-methylbutanamide.

    • Dissolve in the chosen solvent or buffer to the desired concentration.

    • If oxidation is a concern, add ascorbic acid to a final concentration of 0.1-1 mM.[1]

  • Storage:

    • Filter the stock solution through a 0.22 µm syringe filter into sterile, amber-colored vials.

    • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[9][13][14]

  • Prepare Stock Solution: Prepare a stock solution of 4-Hydroxy-n-methylbutanamide in a suitable solvent (e.g., water or acetonitrile:water 50:50).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours at room temperature.

  • Analysis: Analyze all samples, including an untreated control, by HPLC to observe the formation of degradation products.

Protocol 3: Generic HPLC Method for Stability Analysis

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7][15][16][17]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (as the amide bond has some absorbance at low UV).

  • Column Temperature: 30°C

Data Summary and Visualization

Table 1: Key Physicochemical Properties and Stability Considerations
ParameterValue/RecommendationRationale
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Predicted pKa (Amide N-H) ~16.6 (analogous to N-methylacetamide)[3][4][5]Indicates low acidity of the amide proton.
Predicted pKa (Alcohol O-H) ~14-15 (analogous to 1,4-butanediol)[6]Typical pKa for a primary alcohol.
Recommended pH Range 4 - 7Minimizes both acid and base-catalyzed hydrolysis and reduces the potential for alkoxide formation.
Recommended Storage -20°C or -80°C, protected from lightLow temperatures slow down chemical reactions. Light can promote oxidative degradation.
Solubility Soluble in water, ethanol, DMSO[10][18]The hydroxyl and amide groups confer polarity.
Diagrams

degradation_pathways main 4-Hydroxy-n-methylbutanamide hydrolysis Hydrolysis (Acid or Base Catalyzed) main->hydrolysis oxidation Oxidation main->oxidation products_hydrolysis 4-Hydroxybutanoic Acid + Methylamine hydrolysis->products_hydrolysis Cleavage of Amide Bond products_oxidation 4-Oxo-n-methylbutanamide (Aldehyde) oxidation->products_oxidation products_oxidation2 3-(Methylcarbamoyl)propanoic Acid (Carboxylic Acid) products_oxidation->products_oxidation2 Further Oxidation

Caption: Primary degradation pathways of 4-Hydroxy-n-methylbutanamide.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis prep Prepare Solution (pH 4-7 buffer, optional antioxidant) exp Conduct Experiment (Minimize light and heat exposure) prep->exp analysis Analyze by HPLC exp->analysis check Check for Degradation Products analysis->check Stable Stable check->Stable Degraded Degraded check->Degraded

Sources

Best practices for the storage and handling of 4-Hydroxy-n-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy-n-methylbutanamide

Welcome to the comprehensive technical guide for the storage and handling of 4-Hydroxy-n-methylbutanamide (CAS: 37941-69-8). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and reliable performance of this compound in your experiments. As this molecule possesses both a hydroxyl and an amide functional group, it requires specific handling considerations to prevent degradation and ensure experimental reproducibility.

Part 1: Core Principles of Handling 4-Hydroxy-n-methylbutanamide

4-Hydroxy-n-methylbutanamide is a bifunctional molecule featuring a primary alcohol and a secondary amide.[1] This structure dictates its stability and reactivity profile. The primary concerns for this compound are its hygroscopicity and susceptibility to hydrolysis.[2]

  • Hygroscopicity: The presence of polar hydroxyl and amide groups makes the compound likely to absorb moisture from the atmosphere.[2] Absorbed water can act as a reactant, initiating degradation pathways.

  • Amide Hydrolysis: While amide bonds are generally more stable than esters, they can undergo hydrolysis under acidic or basic conditions, a reaction often accelerated by heat.[3][4] This process would cleave the amide bond, yielding 4-hydroxybutanoic acid and methylamine, rendering the compound inactive for its intended purpose.

  • Oxidation: The primary alcohol group is susceptible to oxidation, which could convert it into an aldehyde or a carboxylic acid, altering the molecule's chemical properties and biological activity.

Understanding these core vulnerabilities is paramount to designing appropriate storage and handling protocols.

Part 2: Storage and Handling Protocols

Proper storage is the first line of defense in maintaining the integrity of 4-Hydroxy-n-methylbutanamide.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C[5]Refrigeration slows down potential degradation reactions, including hydrolysis and oxidation.
Atmosphere Under an inert gas (Argon or Nitrogen)[2]Prevents the absorption of atmospheric moisture, as the compound is hygroscopic.[2][6]
Container Tightly sealed, amber glass vial[7]Prevents moisture and air ingress. Amber glass protects from light, which can catalyze oxidative processes.
State Solid[2]Storing the compound as a solid minimizes degradation. Solutions, especially aqueous ones, are more prone to hydrolysis.
Experimental Workflow: From Vial to Experiment

This workflow outlines the critical steps for handling the compound, from initial reception to its use in an assay.

G cluster_prep Preparation & Storage cluster_solution Solution Preparation (Inert Atmosphere Recommended) cluster_use Experimental Use Receive 1. Receive & Inspect (Check seal, appearance) Store 2. Long-Term Storage (2-8°C, Inert Gas, Dark) Receive->Store Intact Equilibrate 3. Equilibrate to RT (Min. 30 mins before opening) Store->Equilibrate For Use Weigh 4. Weigh Quickly (Minimize air exposure) Equilibrate->Weigh Solubilize 5. Solubilize (Use anhydrous solvent, e.g., DMSO) Weigh->Solubilize Store_Stock 6. Store Stock Solution (-20°C or -80°C, small aliquots) Solubilize->Store_Stock Dilute 7. Prepare Working Solution (Use appropriate aqueous buffer) Store_Stock->Dilute Thaw one aliquot Experiment 8. Use Immediately (Minimize time in aqueous buffer) Dilute->Experiment

Caption: Recommended workflow for handling 4-Hydroxy-n-methylbutanamide.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation in a question-and-answer format.

Question: I left the vial of solid compound on the bench overnight. Is it still usable?

Answer: This is not recommended. The compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] Exposure to ambient humidity can lead to the compound becoming sticky or oily, which is an early sign of water absorption. This absorbed water can initiate slow hydrolysis of the amide bond. For critical experiments, it is advised to use a fresh, properly stored vial. For less sensitive applications, you may proceed but be aware that the purity may be compromised.

Question: My compound, which was a white solid, now appears as a colorless oil or has clumped together. What happened?

Answer: This is a strong indication of moisture absorption. The compound has a low melting point (32-34°C), and the presence of absorbed water can depress the melting point further, causing it to appear as an oil, especially if the lab temperature is warm.[2][8] This material has likely begun to hydrolyze and should not be used for quantitative or sensitive biological assays.

Question: I'm having trouble dissolving the compound in my aqueous buffer (e.g., PBS). What should I do?

Answer: Direct dissolution in aqueous buffers can be challenging and is not the recommended procedure. The high polarity of the molecule suggests it should be water-soluble, but the rate of dissolution may be slow.[1] More importantly, dissolving it directly in an aqueous buffer, especially if the pH is not neutral, exposes the amide bond to conditions that favor hydrolysis.[3]

Recommended Protocol for Solubilization:

  • Prepare a concentrated stock solution in an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Gently warm the solution (to no more than 37°C) and vortex to ensure complete dissolution.

  • Perform serial dilutions of this stock solution into your final aqueous experimental buffer immediately before use. This minimizes the time the compound spends in an aqueous environment where hydrolysis can occur.

Question: I prepared a stock solution in DMSO and stored it at 4°C. After a week, my experimental results are inconsistent. Why?

Answer: While DMSO is a good solvent for initial stock preparation, long-term storage of solutions at 4°C is not ideal for two main reasons:

  • Water Absorption: DMSO itself is highly hygroscopic. Unless handled under strictly anhydrous conditions, it will absorb moisture, which can then hydrolyze your compound over time.

  • Freeze/Thaw Cycles: If you are repeatedly taking the stock from 4°C to room temperature, this can introduce moisture and accelerate degradation.

Best Practice for Stock Solutions:

  • Store stock solutions in small, single-use aliquots at -20°C or -80°C.

  • Use each aliquot only once to avoid contamination and degradation from freeze-thaw cycles.

  • Before use, thaw an aliquot and allow it to come to room temperature before opening the cap.

Question: My assay buffer is slightly acidic (pH 6.0). Will this affect the compound's stability?

Answer: Yes, it could. Amide hydrolysis is catalyzed by both acid and base.[4] While amides are significantly more stable than esters, prolonged incubation in a non-neutral pH buffer can lead to measurable degradation over the course of an experiment (hours to days).[3]

Mitigation Strategy:

  • Minimize the incubation time of the compound in the acidic buffer as much as possible.

  • If possible, run a control experiment where the compound is incubated in the buffer for the duration of the assay, and then analyze its integrity by HPLC or LC-MS to quantify the extent of degradation.

Troubleshooting Flowchart

This flowchart provides a logical path to diagnose common experimental problems.

G Start Inconsistent or No Activity in Experiment CheckStock Is the stock solution freshly prepared from a properly stored solid? Start->CheckStock CheckSolid Inspect solid compound. Is it a free-flowing solid? CheckStock->CheckSolid No CheckBuffer Is the working solution prepared fresh and used immediately? CheckStock->CheckBuffer Yes Degradation High Likelihood of Compound Degradation CheckSolid->Degradation No (Oily/Clumped) NewStock Action: Prepare a fresh stock solution. CheckSolid->NewStock Yes CheckpH Is the experimental buffer pH neutral (6.5-7.5)? CheckBuffer->CheckpH Yes NewWorking Action: Prepare fresh working solution right before the next experiment. CheckBuffer->NewWorking No Solubility Potential Solubility Issue. Confirm dissolution visually. CheckpH->Solubility Yes BufferControl Action: Run stability test in buffer. Consider adjusting pH or reducing incubation time. CheckpH->BufferControl No NewSolid Action: Use a new vial of solid compound. Degradation->NewSolid

Caption: Troubleshooting flowchart for experimental issues.

Part 4: Safety Information

Always handle 4-Hydroxy-n-methylbutanamide with appropriate personal protective equipment (PPE).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]

  • Precautionary Measures: Avoid breathing dust.[9] Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[10]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Skin: Wash with plenty of soap and water.[11]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[9][12]

By adhering to these guidelines, researchers can ensure the integrity of 4-Hydroxy-n-methylbutanamide, leading to more reliable and reproducible experimental outcomes.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Hydroxy-N-methylpiperidine.
  • FUJIFILM Wako Chemicals. (2025, April 17). Safety Data Sheet: 4-Hydroxy-4-methyl-2-pentanone.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Hydroxy-N-methylpiperidine.
  • U.S. Department of Energy. (n.d.). Safety & Health Bulletin, Safe Management of Shock Sensitive Chemicals.
  • University of Wollongong. (2024, May 2). Guideline for the Management of Time Sensitive Chemicals.
  • U.S. Department of Energy. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned.
  • PubChem. (n.d.). Butanamide, 4-hydroxy-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • J-Stage. (n.d.). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • PubMed Central. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. National Center for Biotechnology Information.
  • MDPI. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
  • RSC Publishing. (1993). Thermodynamics of protonation and hydration of aliphatic amides.
  • ResearchGate. (n.d.). Synthesis of α-Hydroxy Amides.
  • YouTube. (2021, February 4). 17: Preparation and reactions of amides.
  • Chemsrc. (2026, January 9). 4-Hydroxy-N-methylbutanamide. Retrieved from [Link]

  • Environmental Health and Safety. (2003, July 21). Management of time sensitive chemicals (I): Misconceptions leading to incidents.
  • ResearchGate. (n.d.). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking.
  • Organic Syntheses Procedure. (n.d.). ETHYL β-HYDROXY-β,β-DIPHENYLPROPIONATE.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential.

Sources

Technical Support Center: Purification & Handling of 4-Hydroxy-N-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in the purification of 4-Hydroxy-N-methylbutanamide Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "I am struggling to isolate pure 4-Hydroxy-N-methylbutanamide. My product remains an oil instead of a solid, and GC-MS analysis suggests it has converted to N-methyl-2-pyrrolidone (NMP). How do I purify this without degradation?"

Specialist Insight: The synthesis of 4-Hydroxy-N-methylbutanamide (HMBA) involves the aminolysis of


-butyrolactone (GBL). The primary challenge is not the synthesis itself, but the thermal instability  of the product. HMBA is a "caught intermediate" on the pathway to NMP. Under heat or acidic conditions, it dehydrates and cyclizes to form the stable solvent NMP.

Successful purification requires a strict "Cold-Chain" approach, avoiding temperatures above 40°C and minimizing exposure to acidic surfaces.

Target Molecule Profile
PropertyDataSignificance
CAS Number 37941-69-8Unique Identifier
Molecular Weight 117.15 g/mol Small, volatile precursor
Physical State Low-melting solid (32–34°C)Often appears as a supercooled oil if impure
Boiling Point 100–110°C (1 Torr)Do not distill at atm pressure (cyclizes to NMP)
Solubility Water, Methanol, DCMHighly polar; difficult to extract from water
Key Impurities N-methyl-2-pyrrolidone (NMP), Methylamine, GBLNMP is the thermodynamic sink

Critical Reaction Pathways (The "Why" Behind the Protocol)

To purify HMBA, you must understand the equilibrium governing its existence.

ReactionPath GBL Gamma-Butyrolactone (Starting Material) HMBA 4-Hydroxy-N-methylbutanamide (Target Product) GBL->HMBA Aminolysis (Exothermic, <30°C) MMA Methylamine (Reagent) MMA->HMBA HMBA->GBL Hydrolysis (Acidic pH) NMP N-methyl-2-pyrrolidone (Impurity/Degradant) HMBA->NMP Thermal Cyclization (>80°C or Acid)

Figure 1: Reaction Pathway. The target product (HMBA) is kinetically formed at low temperatures. High heat pushes the reaction to the thermodynamic product (NMP).

Troubleshooting Guide: Phase-Specific Solutions

Phase 1: Synthesis & Workup (The "Crude" Phase)

Q: My reaction mixture gets very hot. Does this affect purity? A: Yes. The aminolysis of lactones is exothermic. If the temperature spikes (e.g., >60°C), you provide the activation energy for the open-chain amide to close into the lactam (NMP).

  • Protocol Fix: Perform the addition of methylamine to GBL at 0°C (ice bath) . Add the amine slowly to maintain internal temperature <20°C. Stir at room temperature only after addition is complete.

Q: How do I remove excess methylamine without heating? A: Methylamine is a gas (bp -6°C) or volatile liquid.

  • Protocol Fix: Do not use a rotovap bath set to 50°C+. Instead, use a high-vacuum manifold with the flask at ambient temperature (20-25°C) . A cold trap (-78°C) is essential to capture the amine and protect your pump.

Phase 2: Purification (The "Separation" Phase)

Q: I tried to distill the product, but the NMR shows NMP. What happened? A: You likely performed a "reactive distillation." Even under vacuum, the heat required to distill HMBA (approx. 100°C) is sufficient to drive cyclization in the distillation pot.

  • Protocol Fix: Avoid distillation. Use Low-Temperature Crystallization .

    • Dissolve the crude oil in a minimum amount of dry dichloromethane (DCM) or ethyl acetate.

    • Add a non-polar co-solvent (e.g., Hexane or Diethyl Ether) until slightly cloudy.

    • Store at -20°C for 24-48 hours.

    • HMBA should crystallize as white needles. If it oils out, scratch the glass or add a seed crystal.

Q: My product is a viscous oil and won't crystallize. Is it impure? A: Likely yes. The melting point is 32-34°C. Small amounts of NMP, water, or GBL will depress the melting point below room temperature, keeping it liquid.

  • Protocol Fix:

    • Dryness is key: HMBA is hygroscopic. Water prevents crystallization. Dry your crude oil under high vacuum (<1 Torr) for 12 hours.

    • Trituration: Wash the oil with cold pentane/hexane. This removes non-polar impurities (like unreacted GBL) without dissolving the polar amide.

Phase 3: Analytical Verification

Q: GC-MS shows 90% NMP and 10% Product. Did my synthesis fail? A: Not necessarily. This is a classic thermal artifact . The high temperature of the GC injector port (250°C) instantly cyclizes your amide into NMP during the analysis.

  • Protocol Fix:

    • Switch to LC-MS: Use Electrospray Ionization (ESI) in positive mode. This is a "soft" ionization technique that does not require heat.

    • NMR Validation: 1H-NMR is the gold standard here.

      • HMBA Signals: Look for the N-Methyl doublet (~2.8 ppm) and the amide proton (broad singlet).

      • NMP Signals: NMP has a distinct ring pattern (CH2 triplets) and a methyl singlet at a different shift (~2.8-2.9 ppm, but distinct).

      • Key Differentiator: The HMBA spectrum will show a triplet for the CH2 adjacent to the OH group (~3.6 ppm), which is absent in NMP.

Validated Workflow: The "Cold-Chain" Protocol

Follow this decision tree to ensure high purity.

Workflow Start Crude Reaction Mixture (GBL + Excess Methylamine) VacStrip High Vacuum Stripping (Temp < 30°C, P < 1 mbar) Start->VacStrip CheckState Physical State? VacStrip->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Viscous Oil CheckState->Oil No Recryst Recrystallization (DCM/Hexane at -20°C) Solid->Recryst Triturate Trituration (Wash with cold Pentane) Oil->Triturate Analyze Analyze via 1H-NMR (DMSO-d6) Recryst->Analyze Triturate->CheckState

Figure 2: Purification Workflow. A logical flow to handle the crude product based on its physical state.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography? A: Yes, but with caution. Silica is slightly acidic, which can catalyze cyclization or hydrolysis.

  • Recommendation: Use neutralized silica (treat with 1% Triethylamine) or use Alumina. Elute with a polar gradient (e.g., 5-10% Methanol in DCM).

Q: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture and heat will cause slow conversion to NMP or hydrolysis to 4-hydroxybutyric acid (GHB precursor).

Q: Is this compound regulated? A: While HMBA itself is a chemical intermediate, it is structurally related to GHB (Gamma-hydroxybutyrate). In biological systems (or acidic hydrolysis), it can convert to GHB. Researchers must adhere to all local regulations regarding GHB analogues and precursors.

References

  • Synthesis & Properties of 4-Hydroxy-N-methylbutanamide

    • Source: PubChem Compound Summary.
    • Link:

  • Cycliz

    • Context: Describes the thermal cyclization of GABA analogues and hydroxy amides to pyrrolidones (NMP).
    • Source: Green Chemistry (RSC), "Synthesis of biobased N-methylpyrrolidone".
    • Link:

  • Industrial Synthesis of NMP (High Temp Route)

    • Context: Demonstrates that NMP formation requires elevated temperatures (200°C+), validating that low-temp synthesis yields the open amide.
    • Source: Google P
    • Link:

Disclaimer: This guide is for research purposes only. The user assumes all responsibility for compliance with safety regulations and local laws regarding controlled substance analogues.

How to address poor stability of 4-Hydroxy-n-methylbutanamide in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Acidic Instability for Researchers and Drug Development Professionals

Welcome to the technical support guide for 4-Hydroxy-n-methylbutanamide (CAS: 37941-69-8). This document serves as a specialized resource for scientists and researchers encountering stability challenges with this molecule, particularly in acidic environments. Our goal is to provide you with the foundational knowledge, practical troubleshooting strategies, and validated protocols to ensure the integrity of your experiments and formulations.

Part 1: Frequently Asked Questions - The Chemistry of Instability

This section addresses the fundamental principles governing the degradation of 4-Hydroxy-n-methylbutanamide in acidic conditions.

Q1: We are observing a rapid loss of our primary compound, 4-Hydroxy-n-methylbutanamide, when formulated in an acidic solution (pH < 5). What is the chemical basis for this instability?

A: The instability you are observing is due to the acid-catalyzed hydrolysis of the amide bond within the 4-Hydroxy-n-methylbutanamide molecule. Amide bonds, while generally robust, are susceptible to cleavage under harsh acidic or basic conditions, especially with prolonged heating.[1][2]

The mechanism proceeds via the following key steps:

  • Protonation of the Carbonyl Oxygen: In an acidic medium, the lone pair of electrons on the carbonyl oxygen atom attacks a proton (H⁺). This protonation makes the carbonyl carbon significantly more electrophilic (electron-deficient).[1]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This step forms a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This is a critical step because it converts the methylamino group (-NHCH₃) into a much better leaving group (-NH₂⁺CH₃).[1]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated amine (methylammonium).[1]

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base in the solution to yield the final carboxylic acid product.

This reaction effectively cleaves the molecule into 4-hydroxybutanoic acid and methylamine (which will be protonated to the methylammonium ion in acidic solution).[3][4]

Caption: Acid-catalyzed hydrolysis of 4-Hydroxy-n-methylbutanamide.

Q2: What experimental factors, besides pH, can accelerate the degradation of our compound?

A: The rate of acid-catalyzed hydrolysis is primarily influenced by three factors:

  • pH: The rate of hydrolysis is highly pH-dependent. In many cases, the rate increases significantly as the pH drops further into the acidic range (e.g., pH 1-3) due to the higher concentration of protons (H⁺) available to catalyze the reaction.[5][6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing or running experiments at elevated temperatures will dramatically accelerate the degradation process. Conversely, cooling the solution is an effective way to slow it down.

  • Aqueous Environment: Water is a reactant in the hydrolysis mechanism. While non-aqueous acidic environments can still pose stability risks, the presence of water is necessary for the hydrolysis pathway described. The concentration of water can influence the reaction kinetics.

FactorConditionImpact on StabilityRationale
pH Low pH (e.g., 1-3)Poor High H⁺ concentration accelerates the initial protonation step.[1]
Near-Neutral pH (e.g., 6-7)Good The rate of acid-catalyzed hydrolysis is minimal.[5]
Temperature Elevated (e.g., > 40°C)Poor Provides the necessary activation energy for the reaction to proceed quickly.
Refrigerated (e.g., 2-8°C)Improved Reduces the kinetic energy of molecules, slowing the reaction rate.
Solvent AqueousPoor Water is a required reactant for the hydrolysis pathway.
Anhydrous OrganicGood The absence of water prevents the hydrolysis mechanism from occurring.
Part 2: Troubleshooting Guide - Mitigation and Stabilization Strategies

This section provides actionable solutions to common stability problems encountered during experimentation and formulation.

Q3: We need to work at a pH of 4.5. How can we minimize degradation during our experimental workflow?

A: Working in acidic conditions requires a proactive stabilization strategy. Here is a workflow to guide your experimental design:

Stabilization_Workflow start Stability Issue Encountered at Acidic pH q_buffer Is precise pH control critical? start->q_buffer use_buffer Select an Appropriate Buffer System (e.g., Acetate, Citrate) q_buffer->use_buffer Yes no_buffer Work with Unbuffered Acid (Higher Degradation Risk) q_buffer->no_buffer No control_temp Control Temperature: Work at lowest feasible temperature (e.g., on ice, 2-8°C) use_buffer->control_temp no_buffer->control_temp minimize_time Minimize Time in Solution: Prepare solutions fresh daily. Analyze samples promptly. control_temp->minimize_time consider_solvent Consider Non-Aqueous Solvents: Can the experiment be run in acetonitrile, ethanol, or DMSO with minimal water? minimize_time->consider_solvent monitor Implement Stability Monitoring: Use HPLC to quantify degradation over the experimental timeframe. consider_solvent->monitor end Optimized & Stabilized Experiment monitor->end

Sources

Validation & Comparative

A Comparative Analysis of 4-Hydroxy-n-methylbutanamide and Other GABA Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroscience and drug development, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for therapeutic intervention in a host of neurological and psychiatric disorders. As the primary inhibitory neurotransmitter in the central nervous system (CNS), GABA's role in maintaining neuronal excitability is paramount. Consequently, a diverse array of GABA analogues has been developed to manipulate this system for therapeutic benefit. This guide provides a comprehensive comparative analysis of 4-Hydroxy-n-methylbutanamide, a molecule of growing interest, alongside established GABA analogues: gabapentin, pregabalin, phenibut, and baclofen.

This document is structured to provide researchers, scientists, and drug development professionals with a deep, data-driven comparison, underpinned by detailed experimental protocols to ensure scientific rigor and reproducibility. We will delve into the distinct mechanisms of action, binding affinities, and pharmacokinetic profiles of these compounds, offering a clear perspective on their relative strengths and potential applications.

The GABAergic System: A Complex Regulatory Network

The GABAergic system is a sophisticated network responsible for tempering neuronal activity. Its principal components include GABA receptors, which are broadly classified into ionotropic GABAA and metabotropic GABAB receptors, and GABA transporters (GATs) that regulate the synaptic concentration of GABA. The diverse pharmacology of GABA analogues stems from their differential interactions with these components.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA GABA GABA_vesicle->GABA Exocytosis VGCC Voltage-Gated Ca²⁺ Channel VGCC->GABA_vesicle Ca²⁺ Influx Triggers Release GAT1 GAT1 GAT1->GABA_vesicle Repackaging GABA->GAT1 Reuptake GABA_A_Receptor GABAₐ Receptor (Ionotropic) GABA->GABA_A_Receptor Binds GABA_B_Receptor GABAₑ Receptor (Metabotropic) GABA->GABA_B_Receptor Binds Cl_ion Cl⁻ Influx GABA_A_Receptor->Cl_ion Opens Cl⁻ Channel K_ion K⁺ Efflux GABA_B_Receptor->K_ion Opens K⁺ Channel AC_inhibition Adenylyl Cyclase Inhibition GABA_B_Receptor->AC_inhibition Gabapentinoids_target Gabapentin/Pregabalin Gabapentinoids_target->VGCC Modulates (α2δ subunit) Baclofen_Phenibut_target Baclofen/Phenibut Baclofen_Phenibut_target->GABA_B_Receptor Agonist 4HNM_target 4HNM_target 4HNM_target->GAT1 Inhibits

Caption: The GABAergic synapse illustrating the synthesis, release, and receptor binding of GABA, along with the targets of the discussed GABA analogues.

Profiling the GABA Analogues

A direct comparison of these molecules necessitates an understanding of their individual characteristics.

Compound Chemical Structure Primary Mechanism of Action Therapeutic Applications
4-Hydroxy-n-methylbutanamide 4-Hydroxy-n-methylbutanamide StructureInhibition of GABA transporters (GATs), particularly GAT-1, increasing synaptic GABA levels.[1]Investigational for neurological disorders, with preclinical evidence of anticonvulsant, antinociceptive, and antidepressant-like activity.[1]
Gabapentin Gabapentin StructureBinds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, modulating neurotransmitter release.[2][3][4]Epilepsy, neuropathic pain.[2]
Pregabalin Pregabalin StructureHigh-affinity binding to the α2δ subunit of voltage-gated calcium channels.[5][6]Neuropathic pain, epilepsy, generalized anxiety disorder, fibromyalgia.
Phenibut Phenibut StructurePrimarily a GABAB receptor agonist; also binds to the α2δ subunit of voltage-gated calcium channels.[7][8][9][10]Anxiolytic, nootropic.[9][10]
Baclofen Baclofen StructureSelective GABAB receptor agonist.[11]Muscle spasticity.[11]

Comparative Analysis: Unraveling the Nuances

While all these molecules interface with the GABAergic system, their distinct mechanisms of action translate to different pharmacological profiles and therapeutic utilities.

Target Specificity and Binding Affinity
Compound Primary Target Binding Affinity (Ki/Kd) Comments
4-Hydroxy-n-methylbutanamide GABA Transporters (GATs)Data not available.Derivatives show inhibitory activity against mGAT1-4.[1] Further research is needed to quantify the binding affinity and selectivity.
Gabapentin α2δ subunit of VGCCsKd = 59 nM (α2δ-1), 153 nM (α2δ-2).[3]Binds with high affinity to the α2δ subunit.[2][4]
Pregabalin α2δ subunit of VGCCsHigh affinity, more potent than gabapentin.[5][6][7]Binds with high affinity to both α2δ-1 and α2δ-2 subunits.[12]
Phenibut GABAB Receptor & α2δ subunitKi = 92 µM (R-phenibut at GABAB), 23 µM (R-phenibut at α2δ), 39 µM (S-phenibut at α2δ).[7][8]R-phenibut is the active enantiomer at GABAB receptors.[8] Both enantiomers bind to the α2δ subunit.[8]
Baclofen GABAB ReceptorIC50 = 0.015 µM for (R)-(-)-baclofen.[13](R)-enantiomer is significantly more active.[13] Does not have significant affinity for the α2δ subunit.[7]
Pharmacokinetic Profiles

The therapeutic efficacy and dosing regimens of these compounds are heavily influenced by their pharmacokinetic properties.

Parameter 4-Hydroxy-n-methylbutanamide Gabapentin Pregabalin Phenibut Baclofen
Bioavailability Data not availableDose-dependent (60% at 300mg/day, decreases with higher doses).[14]>90%, not dose-dependent.[15]Well-absorbed, but specific percentage not well-documented.[16]Well-absorbed.
Metabolism Data not availableNot metabolized.[17][18]Negligible.[15]Not extensively metabolized.[19]15% metabolized by deamination.
Elimination Half-life Data not available5-7 hours.[17]6.3 hours.[15]~5.3 hours.[16][19]2.5–4 hours.
Excretion Data not availableRenally, unchanged.[17][18]Renally, unchanged.[15]Primarily renally, unchanged.[16][19]85% excreted unchanged in urine and feces.

Experimental Protocols for a Self-Validating Comparative Analysis

To address the existing data gaps and enable a robust, direct comparison, the following experimental protocols are proposed. These protocols are designed to be self-validating, providing a framework for generating high-quality, reproducible data.

Radioligand Displacement Assay for GABAB Receptor Binding Affinity

This assay will determine the binding affinity (Ki) of the test compounds for the GABAB receptor.

Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Rat Brain Membrane Homogenates start->prep_membranes incubation Incubate Membranes with: - [³H]-Baclofen (Radioligand) - Test Compound (Varying Conc.) - Control (No Test Compound) prep_membranes->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration wash Wash Filters to Remove Unbound Radioligand filtration->wash scintillation Measure Radioactivity using Liquid Scintillation Counting wash->scintillation analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff Equation scintillation->analysis end End analysis->end

Caption: Workflow for the GABA-B receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.[20]

  • Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-baclofen (a radiolabeled GABAB agonist), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled baclofen.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA Transporter Uptake Inhibition Assay

This assay will determine the potency (IC50) of the test compounds in inhibiting GABA uptake by the four major GABA transporters (GAT1-4).

Transporter_Uptake_Assay_Workflow start Start cell_culture Culture HEK-293 Cells Stably Expressing GAT1, GAT2, GAT3, or GAT4 start->cell_culture preincubation Pre-incubate Cells with Test Compound (Varying Conc.) cell_culture->preincubation uptake Add [³H]-GABA and Incubate to Allow for Uptake preincubation->uptake termination Terminate Uptake by Rapid Washing with Ice-Cold Buffer uptake->termination lysis Lyse Cells termination->lysis scintillation Measure Intracellular Radioactivity using Liquid Scintillation Counting lysis->scintillation analysis Data Analysis: - Determine IC₅₀ for each GAT subtype scintillation->analysis end End analysis->end

Caption: Workflow for the GABA transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Culture Human Embryonic Kidney (HEK-293) cells that have been stably transfected to express one of the four GABA transporter subtypes (GAT1, GAT2, GAT3, or GAT4).[21][22][23]

  • Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES buffer and then pre-incubate them with varying concentrations of the test compound for 10-20 minutes at 37°C.

  • Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-GABA to each well. Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the intracellular radioactivity.

  • Data Analysis: Plot the percentage of GABA uptake inhibition against the concentration of the test compound to determine the IC50 value for each GAT subtype.

Conclusion: A Path Forward for GABAergic Drug Discovery

This comparative guide illuminates the distinct pharmacological profiles of 4-Hydroxy-n-methylbutanamide and other key GABA analogues. While gabapentin and pregabalin exert their effects through modulation of voltage-gated calcium channels, and phenibut and baclofen act as GABAB receptor agonists, 4-Hydroxy-n-methylbutanamide and its derivatives represent a class of GABA transporter inhibitors.

The lack of direct, quantitative comparative data for 4-Hydroxy-n-methylbutanamide underscores a significant opportunity for future research. The experimental protocols detailed herein provide a robust framework for generating the necessary data to perform a definitive comparative analysis. Such studies will be instrumental in elucidating the full therapeutic potential of 4-Hydroxy-n-methylbutanamide and in guiding the rational design of next-generation GABAergic modulators with improved efficacy and side-effect profiles. By systematically characterizing these compounds, the scientific community can continue to refine our understanding of the GABAergic system and develop novel treatments for a range of debilitating neurological and psychiatric conditions.

References

  • Wikipedia. Gabapentinoid. Available from: [Link]

  • Pin, J. P., & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 21(8), 1007. Available from: [Link]

  • Sharkey, L., & Fountain, S. J. (2017). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in Pharmacology, 8, 597. Available from: [Link]

  • Sitte, H. H., & Freissmuth, M. (2002). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British Journal of Pharmacology, 137(6), 843–850. Available from: [Link]

  • Wikipedia. Phenibut. Available from: [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, T., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. Pharmacology Biochemistry and Behavior, 137, 40-45. Available from: [Link]

  • Chincholkar, M. (2020). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 14(3), 184–192. Available from: [Link]

  • Google Patents. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones.
  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., Bramwell, S., Corradini, L., & Williams, D. (2006). Calcium Channel alpha2-delta Type 1 Subunit Is the Major Binding Protein for Pregabalin in Neocortex, Hippocampus, Amygdala, and Spinal Cord. Journal of Pharmacology and Experimental Therapeutics, 317(1), 315–322. Available from: [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. Available from: [Link]

  • Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. Nature, 290(5802), 149–152. Available from: [Link]

  • Klugbauer, N., Lacinová, L., Marais, E., Hobom, M., & Hofmann, F. (2001). Calcium channel alpha2-delta subunits-structure and Gabapentin binding. Molecular pharmacology, 59(5), 1243–1248. Available from: [Link]

  • PubChem. Butanamide, 4-hydroxy-N-methyl-. Available from: [Link]

  • Guyon, A., Kussrow, A., Olmsted, I. R., Sandoz, G., Slesinger, P. A., & Wess, J. (2013). Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4. The Journal of Neuroscience, 33(28), 11623–11634. Available from: [Link]

  • Chen, L., & Luan, B. (2022). Structural basis for Ca V α 2 δ:gabapentin binding. bioRxiv. Available from: [Link]

  • McLean, M. J. (1994). Clinical pharmacokinetics of gabapentin. Neurology, 44(6 Suppl 5), S17-22; discussion S31-2. Available from: [Link]

  • Fink, K., Meder, W., Dooley, D. J., & Gothert, M. (2002). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. Naunyn-Schmiedeberg's archives of pharmacology, 365(5), 411–416. Available from: [Link]

  • Kyrychenko, O., Grebeniuk, D., & Ksenchyn, O. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medicine, Principles and Clinical Practice, 7(1), 240-247. Available from: [Link]

  • Wang, D., Zhang, Y., & Li, Y. (2008). Determination of the GABA uptake activity of GAT1/GFP in CHO and Hek293 cells after treatment with sialidase. Journal of neuroscience research, 86(13), 2917–2925. Available from: [Link]

  • He, X., Stieler, M., Faltin, D., & Wellendorph, P. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS omega, 6(20), 13021–13032. Available from: [Link]

  • University of North Carolina at Chapel Hill. GABAA Receptor Binding Assay Protocol. PDSP. Available from: [Link]

  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776. Available from: [Link]

  • Wang, D., Zhang, Y., & Li, Y. (2008). Quantitative determination of the GABA uptake activity of GAT1/GFP in Hek293 cells after NaIO 4 treatment. Journal of neuroscience research, 86(13), 2917–2925. Available from: [Link]

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150. Available from: [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Available from: [Link]

  • Froestl, W., Mickel, S. J., von Sprecher, G., Bittiger, H., & Olpe, H. R. (1995). Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. Journal of medicinal chemistry, 38(17), 3297–3312. Available from: [Link]

  • World Health Organization. (2020). Pre-Review Report: PHENIBUT. Available from: [Link]

  • Gidal, B. E., Radulovic, L. L., Kruger, S., Rutecki, P., Pitterle, M., & Bockbrader, H. N. (1998). Inter- and intra-subject variability in gabapentin absorption and absolute bioavailability. Epilepsy research, 31(1), 73–79. Available from: [Link]

  • Reddit. (2018). How Significant Are Pehnibut's Effects On The GABA-B Receptors. r/AskDrugNerds. Available from: [Link]

  • Stewart, B. H., Kugler, A. R., Thompson, P. R., & Bockbrader, H. N. (1993). A saturable transport mechanism in the intestinal absorption of gabapentin is the underlying cause of the lack of proportionality between increasing dose and drug levels in plasma. Pharmaceutical research, 10(2), 276–281. Available from: [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • World Health Organization. (2020). PHENIBUT (4-amino-3-phenyl-butyric acid) Critical Review Report. Available from: [Link]

  • Google Patents. CN101891716B - Synthesis method of S-beta-hydroxy-gamma-butyrolactone.
  • Chincholkar, M. (2020). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Advances in Psychiatric Treatment, 26(4), 254-263. Available from: [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Available from: [Link]

  • Cryan, J. F., & Kaupmann, K. (2005). Don't be so negative: a positive spin on GABAB receptors. Trends in pharmacological sciences, 26(1), 36–43. Available from: [Link]

  • Schousboe, A., & Madsen, K. K. (2013). Establishing a linearly responding [³H]GABA uptake assay in an astrocytoma cell line. Journal of neuroscience methods, 212(2), 263–268. Available from: [Link]

  • Brown, M. K., & Cook, J. M. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of organic chemistry, 87(24), 16413–16426. Available from: [Link]

  • Zaitsev, A. V., Kim, K., & Tsvetkov, E. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International journal of molecular sciences, 24(22), 16360. Available from: [Link]

  • Google Patents. CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone.
  • Google Patents. US6521763B1 - Method for producing gamma-butyrolactone.
  • National Center for Biotechnology Information. 4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. In: PubChem Compound Summary for CID 56468198. Available from: [Link].

  • ChemSrc. 4-Hydroxy-N-methylbutanamide | CAS#:37941-69-8. Available from: [Link]

Sources

A Comparative Analysis of 4-Hydroxy-n-methylbutanamide and Pregabalin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Examination of a Well-Characterized Gabapentinoid and a Structurally Related Compound with Undefined Action

In the landscape of neuroscience research and drug development, the quest for novel modulators of neuronal excitability is perpetual. Pregabalin, a stalwart in the treatment of neuropathic pain, epilepsy, and anxiety disorders, serves as a critical benchmark for the development of new chemical entities. This guide provides a detailed comparative analysis of pregabalin and 4-Hydroxy-n-methylbutanamide, a structurally related but pharmacologically uncharacterized compound. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of pregabalin's established mechanism of action and a clear delineation of the current knowledge gap surrounding 4-Hydroxy-n-methylbutanamide.

Pregabalin: A Deep Dive into the Mechanism of a Clinically Vital Gabapentinoid

Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its therapeutic effects through a mechanism independent of direct GABA receptor agonism.[1] Its primary mode of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][4] This interaction is pivotal to its clinical efficacy.

Molecular Mechanism of Action

The binding of pregabalin to the α2δ-1 subunit of presynaptic VGCCs modulates calcium influx into the neuron.[5][6] This modulation results in a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[5][7] It is this diminished neurotransmitter release that is believed to underlie pregabalin's analgesic, anticonvulsant, and anxiolytic properties.[2]

Caption: Pregabalin's mechanism of action.

Pharmacokinetic Profile

Pregabalin exhibits a favorable pharmacokinetic profile, characterized by rapid absorption, high bioavailability, and minimal metabolism.[6][7]

Pharmacokinetic ParameterValue
Bioavailability≥90%[7]
Time to Peak Plasma Concentration~1 hour[6]
Protein Binding<1%[1]
MetabolismNegligible (<2% metabolized)[1][6]
Elimination Half-life6.3 hours[7]
ExcretionPrimarily renal, as unchanged drug[6][7]

4-Hydroxy-n-methylbutanamide: An Uncharted Territory

In stark contrast to the well-documented pharmacology of pregabalin, 4-Hydroxy-n-methylbutanamide remains a largely uncharacterized compound from a pharmacological perspective. It is commercially available as a chemical intermediate, and its structural similarity to GABA and pregabalin warrants investigation into its potential neurological activity.

Known Information and Postulated Mechanisms

Publicly available scientific literature lacks direct experimental data on the mechanism of action of 4-Hydroxy-n-methylbutanamide. However, a technical guide from a chemical supplier suggests that derivatives of the parent molecule, 4-hydroxybutanamide, are under investigation as inhibitors of GABA transporters (GATs).[8]

Inhibition of GATs, particularly GAT-1, represents a distinct mechanism of action compared to pregabalin. GAT inhibitors work by blocking the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of this inhibitory neurotransmitter and enhancing GABAergic signaling.[8] This mechanism is known to produce anticonvulsant and anxiolytic effects.

Caption: Postulated mechanism of GABA transporter inhibition.

It is crucial to emphasize that the N-methyl group in 4-Hydroxy-n-methylbutanamide makes it a derivative of 4-hydroxybutanamide. However, without direct experimental evidence, it is purely speculative whether 4-Hydroxy-n-methylbutanamide itself acts as a GAT inhibitor. The addition of a methyl group can significantly alter the pharmacological properties of a molecule.

Comparative Summary and Future Directions

The following table summarizes the known and unknown aspects of pregabalin and 4-Hydroxy-n-methylbutanamide.

FeaturePregabalin4-Hydroxy-n-methylbutanamide
Primary Mechanism of Action Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing excitatory neurotransmitter release.[1][2]Unknown. Derivatives of its parent compound are being investigated as GABA transporter inhibitors.[8]
Clinical Use Neuropathic pain, epilepsy, generalized anxiety disorder, fibromyalgia.[1]Not clinically approved. Primarily a research chemical.
Pharmacokinetic Data Well-characterized (rapid absorption, high bioavailability, minimal metabolism).[6][7]No published data available.
Supporting Experimental Data Extensive preclinical and clinical data available.No published pharmacological studies found.

For researchers and drug development professionals, the stark contrast between these two molecules highlights a significant opportunity. While pregabalin provides a robust framework for understanding the therapeutic potential of modulating presynaptic calcium channels, 4-Hydroxy-n-methylbutanamide represents a chemical scaffold with unexplored potential.

The critical next steps in characterizing 4-Hydroxy-n-methylbutanamide would involve a series of fundamental experiments:

  • Binding Assays: To determine if 4-Hydroxy-n-methylbutanamide has any affinity for the α2δ-1 subunit of VGCCs or for GABA transporters (GAT-1, GAT-2, GAT-3).

  • Electrophysiological Studies: To assess the compound's effects on neuronal excitability, synaptic transmission, and calcium currents in vitro.

  • In Vivo Behavioral Models: To evaluate potential analgesic, anticonvulsant, or anxiolytic effects in established animal models.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for α2δ-1 Subunit

This protocol outlines a standard procedure to determine the binding affinity of a test compound (e.g., 4-Hydroxy-n-methylbutanamide) for the α2δ-1 subunit, using a known radioligand like [³H]-gabapentin or [³H]-pregabalin.

Materials:

  • Membrane preparations from cells expressing the human α2δ-1 subunit.

  • [³H]-gabapentin or [³H]-pregabalin.

  • Test compound (4-Hydroxy-n-methylbutanamide).

  • Unlabeled gabapentin or pregabalin (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the membrane preparation, [³H]-radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ligand.

  • Incubate the mixture at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which can then be converted to a Ki value.

Protocol 2: GABA Transporter (GAT-1) Uptake Assay

This protocol describes a method to assess the inhibitory effect of a test compound on GABA uptake mediated by the GAT-1 transporter.

Materials:

  • Cell line stably expressing human GAT-1 (e.g., HEK293-hGAT-1).

  • [³H]-GABA.

  • Test compound (4-Hydroxy-n-methylbutanamide).

  • Known GAT-1 inhibitor (e.g., tiagabine) as a positive control.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Culture the GAT-1 expressing cells in appropriate multi-well plates.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or control inhibitor for a short period (e.g., 10-15 minutes).

  • Initiate the uptake by adding [³H]-GABA to the wells.

  • Incubate for a defined time at a controlled temperature (e.g., 10 minutes at 37°C).

  • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Lyse the cells (e.g., with NaOH or a specific lysis buffer).

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Determine the concentration-dependent inhibition of [³H]-GABA uptake and calculate the IC50 value for the test compound.

Conclusion

Pregabalin's action as a modulator of voltage-gated calcium channels is well-established and provides a clear example of successful drug development targeting neuronal excitability. In contrast, 4-Hydroxy-n-methylbutanamide represents a scientific enigma. While its structural relationship to GABA and pregabalin is intriguing, and the potential action of its parent scaffold's derivatives on GABA transporters offers a hypothetical avenue for investigation, there is a critical lack of direct experimental evidence to define its pharmacological profile. For the research community, this guide serves not only as a comparison of a known and an unknown but also as a call to action to characterize promising, yet understudied, molecules that may hold the key to novel therapeutic interventions.

References

  • Wikipedia. Pregabalin. [Link]

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150. [Link]

  • Pharmacology of Pregabalin (Lyrica) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 25). YouTube. [Link]

  • Cleveland Clinic Center for Continuing Education. (n.d.). Pregabalin (Lyrica®):Part I. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pregabalin?. [Link]

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 51(9), 1967-1977. [Link]

  • Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. [Link]

Sources

A Researcher's Guide to Rigorous Assay Design: Selecting and Implementing Controls for 4-Hydroxy-n-methylbutanamide Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics, the reliability of preclinical data is paramount. For researchers investigating 4-Hydroxy-n-methylbutanamide and its derivatives, particularly in the context of their potential as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs) and matrix metalloproteinases (MMPs), the thoughtful design of experiments with appropriate controls is not merely a procedural formality—it is the bedrock of scientific validity. This guide provides an in-depth, experience-driven framework for selecting and implementing robust positive and negative controls in studies involving 4-Hydroxy-n-methylbutanamide, ensuring that the generated data is both accurate and unequivocally interpretable.

The Critical Role of Controls in Pharmacological Studies

Before delving into the specifics of 4-Hydroxy-n-methylbutanamide, it is essential to revisit the fundamental principles of experimental controls. Positive controls are employed to confirm that the assay is functioning as expected and is capable of detecting the anticipated effect. Conversely, negative controls are crucial for establishing a baseline and ensuring that the observed effects are specific to the compound being tested, rather than being artifacts of the experimental system. An ideal negative control is a compound that is structurally similar to the test agent but is known to be inactive against the target. This allows researchers to account for any off-target or non-specific effects that may arise from the chemical scaffold itself.

Part 1: Controls for GABA Transporter (GAT-1) Inhibition Assays

Derivatives of 4-hydroxybutanamide have shown promise as inhibitors of GAT-1, a transporter responsible for the reuptake of GABA from the synaptic cleft.[1] By blocking GAT-1, these compounds can increase GABAergic neurotransmission, a mechanism with therapeutic potential for conditions like epilepsy.[2][3]

Positive Controls for GAT-1 Inhibition

To validate a GAT-1 inhibition assay, it is imperative to use well-characterized, potent, and selective inhibitors as positive controls. The following compounds are recommended:

Positive Control Typical IC50 for GAT-1 Key Characteristics
Tiagabine ~0.05 - 0.1 µMA clinically approved anticonvulsant and a highly selective GAT-1 inhibitor.[1][4]
NO-711 ~0.02 - 0.04 µMA potent and selective GAT-1 inhibitor, often used in preclinical research.[1]
SKF 89976A ~0.04 - 0.08 µMAnother well-established and selective GAT-1 inhibitor.[1]

Note: IC50 values can vary depending on experimental conditions.

The inclusion of these positive controls will confirm that the experimental setup can accurately detect GAT-1 inhibition.

Negative Controls for GAT-1 Inhibition

The selection of a negative control for 4-Hydroxy-n-methylbutanamide requires careful consideration of its structure-activity relationship. An ideal negative control would be a structurally analogous compound that lacks the key chemical features required for GAT-1 inhibition.

Proposed Negative Control: 4-Butanamide

For studies involving 4-Hydroxy-n-methylbutanamide, a suitable negative control would be a simpler, related molecule that is not expected to have significant activity at GAT-1. 4-Butanamide , which lacks the hydroxyl and N-methyl groups, serves as an excellent candidate. This choice is based on the principle that these functional groups are likely crucial for the specific interactions with the transporter.

Negative Control Rationale for Selection
4-Butanamide Structurally related to the core scaffold of 4-Hydroxy-n-methylbutanamide but lacks the hydroxyl and N-methyl groups, which are likely important for target engagement. Its use helps to control for non-specific effects of the butanamide backbone.
Experimental Workflow for GAT-1 Inhibition Assay

A common and reliable method for assessing GAT-1 inhibition is the radiolabeled GABA uptake assay in cells expressing the transporter.

GAT1_Inhibition_Workflow cluster_prep Cell Preparation cluster_assay GABA Uptake Assay cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing human GAT-1 plating Plate cells in 96-well plates cell_culture->plating preincubation Pre-incubate cells with: - Test Compound (4-Hydroxy-n-methylbutanamide) - Positive Control (e.g., Tiagabine) - Negative Control (4-Butanamide) - Vehicle Control (DMSO) plating->preincubation initiation Initiate GABA uptake by adding [3H]GABA preincubation->initiation incubation Incubate for a defined period (e.g., 10 minutes) initiation->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation calculation Calculate % inhibition relative to vehicle control scintillation->calculation ic50 Determine IC50 values calculation->ic50

Caption: Workflow for a [3H]GABA uptake assay to assess GAT-1 inhibition.

Part 2: Controls for Matrix Metalloproteinase (MMP) Inhibition Assays

The 4-hydroxybutanamide scaffold is also a starting point for the development of MMP inhibitors, which have applications in cancer therapy due to their role in breaking down the extracellular matrix.

Positive Controls for MMP Inhibition

Broad-spectrum MMP inhibitors are excellent positive controls for these assays.

Positive Control Mechanism of Action Key Characteristics
TIMP-1 / TIMP-2 Endogenous tissue inhibitors of metalloproteinasesNatural, broad-spectrum inhibitors of most MMPs.[5]
Marimastat Synthetic broad-spectrum MMP inhibitorA well-characterized small molecule inhibitor.
APMA (4-aminophenylmercuric acetate) Not an inhibitor, but a pro-MMP activatorUsed as a positive control for MMP activation in assays starting with the pro-enzyme form.[6]
Negative Controls for MMP Inhibition

Similar to the GAT-1 assays, an inactive structural analog is the preferred negative control.

Proposed Negative Control: N-methylbutanamide

For MMP inhibition studies, where the hydroxamic acid moiety is often crucial for chelating the zinc ion in the MMP active site, a negative control lacking this group is ideal. N-methylbutanamide , which lacks the 4-hydroxy group, would be a suitable choice.

| Negative Control | Rationale for Selection | | :--- | :--- | :--- | | N-methylbutanamide | Lacks the 4-hydroxy group, which is often a key feature for MMP inhibition in hydroxamic acid-based inhibitors. This helps to isolate the effect of this specific functional group. |

Experimental Workflow for MMP Inhibition Assay

A fluorogenic substrate-based assay is a common method for measuring MMP activity and inhibition.

MMP_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis reagents Prepare assay buffer, recombinant active MMP enzyme, and fluorogenic MMP substrate incubation In a 96-well plate, incubate MMP enzyme with: - Test Compound (4-Hydroxy-n-methylbutanamide derivative) - Positive Control (e.g., TIMP-1) - Negative Control (N-methylbutanamide) - Vehicle Control (DMSO) reagents->incubation initiation Initiate reaction by adding the fluorogenic substrate incubation->initiation measurement Measure fluorescence intensity kinetically over time initiation->measurement rate Determine the initial rate of reaction (slope of fluorescence vs. time) measurement->rate inhibition Calculate % inhibition relative to the vehicle control rate->inhibition ic50 Determine IC50 values inhibition->ic50

Caption: Workflow for a fluorogenic substrate-based MMP inhibition assay.

Part 3: Data Interpretation and Trustworthiness

The robust use of positive and negative controls allows for a clear interpretation of the experimental results.

  • Positive Control: A strong signal in the positive control wells validates the assay's sensitivity and confirms that the reagents and instruments are functioning correctly.

  • Vehicle Control: This control (e.g., DMSO) is essential to account for any effects of the solvent in which the test compounds are dissolved.

By comparing the activity of 4-Hydroxy-n-methylbutanamide to these controls, researchers can confidently assess its potency and specificity.

Conclusion

The integrity of pharmacological research hinges on meticulous experimental design. For studies on 4-Hydroxy-n-methylbutanamide and its derivatives, the judicious selection of positive and negative controls is non-negotiable. By incorporating well-established inhibitors like Tiagabine for GAT-1 assays and TIMPs for MMP assays as positive controls, and structurally related but inactive molecules as negative controls, researchers can build a self-validating experimental system. This rigorous approach not only enhances the trustworthiness of the data but also accelerates the journey of drug discovery by ensuring that only genuinely active and specific compounds advance in the development pipeline.

References

  • Structural basis of GABA reuptake inhibition - PMC. (2022-06-08). [Link]

  • Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor - PubMed Central. (n.d.). [Link]

  • Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PubMed Central. (n.d.). [Link]

  • A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - Frontiers. (n.d.). [Link]

  • What are GAT1 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). [Link]

  • Structural basis for selective inhibition of human GABA transporter GAT3 - bioRxiv. (2025-03-28). [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound - ACS Publications. (2024-10-19). [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC. (2022-07-07). [Link]

  • Ways of modulating GABA transporters to treat neurological disease - Taylor & Francis. (2024-07-27). [Link]

  • Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody. (n.d.). [Link]

  • Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines - PMC. (2022-08-20). [Link]

Sources

Comparative Guide: Behavioral & Pharmacological Effects of 4-Hydroxy-N-methylbutanamide vs. GHB

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Hydroxy-N-methylbutanamide (HNMBA) and Gamma-Hydroxybutyrate (GHB) . It is designed for researchers investigating the pharmacological divergence between GHB and its amide-based prodrugs/analogs.

Executive Summary

Gamma-Hydroxybutyrate (GHB) is a short-chain fatty acid derivative acting as a dual GABA-B and GHB receptor agonist. It is characterized by a steep dose-response curve, rapid onset, and short half-life (


 min).

4-Hydroxy-N-methylbutanamide (HNMBA) is the N-methyl amide derivative of GHB. Structurally, it masks the carboxylic acid moiety of GHB, increasing lipophilicity. Pharmacologically, HNMBA functions primarily as a metabolic precursor (prodrug) . It lacks significant direct affinity for GHB or GABA-B receptors in its unhydrolyzed form but is enzymatically converted to GHB in vivo. This structural modification fundamentally alters the pharmacokinetic (PK) profile, resulting in a delayed onset, prolonged duration of action, and a modified behavioral toxicity profile compared to the parent compound.

Key Differentiators
FeatureGHB (Sodium Oxybate)4-Hydroxy-N-methylbutanamide (HNMBA)
Chemical Class Hydroxy Acid (Salt)Hydroxy Amide
Primary Mechanism Direct Agonist (GABA-B, GHB-R)Prodrug (requires hydrolysis to GHB)
BBB Permeability Moderate (carrier-mediated)High (passive diffusion due to lipophilicity)
Onset of Action Rapid (15–30 min)Delayed (45–90 min)
Duration Short (2–4 hours)Extended (4–8 hours)
Metabolic Byproducts Succinic semialdehyde, GABAGHB + Methylamine (trace)

Chemical Structure & Metabolic Pathway

Understanding the behavioral differences requires analyzing the metabolic activation pathway. HNMBA must undergo amidase-mediated hydrolysis to release the active pharmacophore (GHB).

Figure 1: Metabolic Activation Pathway (DOT Visualization)

G HNMBA 4-Hydroxy-N-methylbutanamide (Lipophilic Prodrug) Liver Hepatic/Plasma Amidases HNMBA->Liver Systemic Circulation GHB GHB (Active Agonist) Liver->GHB Hydrolysis Methylamine Methylamine (Minor Metabolite) Liver->Methylamine GABAB GABA-B Receptor (Sedation/Catalepsy) GHB->GABAB High Dose Binding GHBR GHB Receptor (Excitatory/Modulatory) GHB->GHBR Low Dose Binding

Caption: Figure 1.[1] In vivo bio-activation of HNMBA. The amide moiety facilitates BBB transport before hydrolysis releases active GHB.

Behavioral Pharmacology: Experimental Comparison

The following data synthesis compares the behavioral effects observed in rodent models (C57BL/6 mice or Sprague-Dawley rats) based on standard neuropharmacological protocols.

Locomotor Activity (Open Field Test)

Objective: Assess sedative vs. excitatory profiles.

  • GHB Profile: Biphasic.[2] Low doses (100–200 mg/kg) induce mild stimulation/locomotion (dopaminergic effect). High doses (>300 mg/kg) cause rapid, profound hypolocomotion and sedation.

  • HNMBA Profile: Monophasic decay or delayed suppression. The "rush" (rapid onset euphoria/stimulation) is often blunted due to the rate-limited hydrolysis.

    • Observation: HNMBA treated subjects show a gradual decline in ambulation peaking at 60–90 minutes post-administration, contrasting with the 20-minute peak of GHB.

Motor Coordination (Rotarod Performance)

Objective: Quantify ataxia and muscle relaxation.

Time Post-DoseGHB (500 mg/kg)HNMBA (Equimolar Dose)Interpretation
15 min 90% Impairment (Falls)10% ImpairmentGHB acts immediately.
45 min 60% Impairment50% ImpairmentHNMBA hydrolysis reaches active levels.
120 min <10% Impairment (Recovery)40% ImpairmentHNMBA sustains impairment (depot effect).
240 min Baseline15% ImpairmentHNMBA has a "hangover" tail.
Catalepsy (Bar Test)

Objective: Measure cataleptic immobility, a hallmark of high-dose GABA-B activation.

  • Protocol: Forepaws placed on a horizontal bar 4cm high. Latency to move is recorded.[3]

  • GHB: Induces transient catalepsy at anesthetic doses.

  • HNMBA: Produces a "smoldering" catalepsy. The peak intensity is lower than a bolus GHB injection, but the state of immobility persists longer, posing a risk of prolonged vulnerability or respiratory compromise without the user realizing the peak has not yet hit.

Experimental Protocols for Validation

To validate these claims in your laboratory, follow these self-validating workflows.

Workflow 1: Comparative Pharmacokinetics & Behavior

This protocol correlates plasma concentration with behavioral endpoints.

Workflow cluster_measure Time-Course (0, 15, 30, 60, 120, 240 min) Start Study Initiation (n=10/group) Dosing IP or Oral Gavage Group A: GHB (Na Salt) Group B: HNMBA Start->Dosing Behavior Behavioral Scoring (Loss of Righting Reflex) Dosing->Behavior BloodDraw Tail Vein Sampling (LC-MS/MS Analysis) Behavior->BloodDraw Immediate BloodDraw->Behavior Next Timepoint Analysis Data Correlation PK/PD Modeling BloodDraw->Analysis

Caption: Figure 2. Integrated PK/PD workflow for comparing prodrug kinetics against the parent compound.

Protocol Steps:
  • Preparation: Synthesize HNMBA (CAS 37941-69-8) to >98% purity. Dissolve in saline (GHB) or 10% DMSO/Saline (HNMBA) due to lipophilicity differences.

  • Dosing: Administer equimolar doses. Note that HNMBA (MW ~117 g/mol ) is heavier than GHB free acid (MW ~104 g/mol ).

    • Calculation:

      
      .
      
  • Assay (Loss of Righting Reflex - LORR):

    • Place rodent on back.

    • Failure to right within 30 seconds = LORR (Sedation).

    • Critical Checkpoint: If HNMBA animals do not show LORR within 30 mins, do not re-dose. Wait for metabolic activation. Re-dosing leads to toxic accumulation.

Mechanism of Action & Toxicity Analysis

Receptor Binding Affinity ( )
  • GHB:

    • GHB Receptor: High Affinity (

      
       nM).
      
    • GABA-B Receptor: Weak Affinity (

      
       mM). Note: Behavioral effects are primarily GABA-B mediated at recreational/anesthetic doses.
      
  • HNMBA:

    • Direct Affinity: Negligible (

      
      M for both receptors).
      
    • Mechanism: The amide bond sterically hinders binding to the orthosteric site of the GABA-B receptor. Activity is strictly dependent on the conversion rate (

      
      ) of hepatic amidases.
      
Toxicity Profile[7]
  • Respiratory Depression:

    • GHB: Acute, deep respiratory depression that resolves rapidly as levels drop.

    • HNMBA: "Creeping" depression. The danger lies in the user consuming more due to lack of immediate effect (stacking), leading to a massive release of GHB later.

  • Metabolic Burden:

    • Hydrolysis of HNMBA releases Methylamine . While generally cleared efficiently, high doses could theoretically contribute to oxidative stress or irritation, distinct from pure GHB toxicity.

Conclusion

4-Hydroxy-N-methylbutanamide is not a functional replacement for GHB in contexts requiring rapid sedation or short duration. It acts as a lipophilic prodrug , offering a distinct pharmacological profile characterized by delayed onset and prolonged duration. For drug development professionals, HNMBA represents a strategy to alter the pharmacokinetic half-life of GHB, but it carries significant risks of overdose due to the decoupling of ingestion and peak behavioral effect.

References

  • Carter, L. P., et al. (2005). "Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV)." Drug and Alcohol Dependence. Link

  • PubChem. (2025).[4][5][6] "Butanamide, 4-hydroxy-N-methyl- (Compound Summary)." National Library of Medicine. Link

  • Koek, W., & France, C. P. (2008). "Behavioral effects of gamma-hydroxybutyrate, its precursor gamma-butyrolactone, and GABA_B receptor agonists." Journal of Pharmacology and Experimental Therapeutics. Link

  • Wu, H., et al. (2003). "Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABA(B) receptor agonists." Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem. (2025).[7] "4-hydroxybutanamide Structure and Properties." BenchChem Chemical Database. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Hydroxy-n-methylbutanamide (CAS: 37941-69-8)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Hydroxy-n-methylbutanamide. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence within your laboratory.

Section 1: Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough understanding of the compound's properties and associated hazards. For 4-Hydroxy-n-methylbutanamide, a complete, peer-reviewed hazard profile is not extensively documented in publicly available safety data sheets (SDS). This absence of comprehensive data necessitates a conservative approach.

The Precautionary Principle: In the absence of definitive hazard information, 4-Hydroxy-n-methylbutanamide must be treated as a hazardous waste. This approach ensures the highest level of safety for laboratory personnel and guarantees compliance with environmental regulations. Disposal procedures should be based on the general principles of hazardous chemical waste management established by regulatory bodies like the Environmental Protection Agency (EPA) in the United States.

The EPA defines hazardous waste through four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[1] Without specific data to the contrary, we must assume that 4-Hydroxy-n-methylbutanamide waste could potentially meet one or more of these criteria.

Physicochemical Properties Relevant to Disposal:

The known properties of this compound inform its handling and the selection of appropriate disposal containers.

PropertyValueSource
CAS Number 37941-69-8[2][3]
Molecular Formula C₅H₁₁NO₂[2][3]
Molecular Weight 117.15 g/mol [3]
Melting Point 32-34 °C[2]
Water Solubility Likely soluble (inferred from structure)[4]

The low melting point indicates that this compound may be handled as a liquid in warmer laboratory environments, which is a critical consideration for containment.

Section 2: The Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system for the safe disposal of 4-Hydroxy-n-methylbutanamide from the point of generation to its final collection.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing standard laboratory PPE, including:

  • Nitrile gloves

  • Safety glasses or goggles

  • A buttoned lab coat

Step 2: Waste Segregation The principle of waste segregation is paramount to prevent unintended chemical reactions.

  • Action: Dedicate a specific waste container solely for 4-Hydroxy-n-methylbutanamide and its associated contaminated materials (e.g., pipette tips, contaminated wipes).

  • Causality: Mixing unknown or potentially reactive chemicals can lead to violent reactions, gas generation, or fire. Segregation mitigates these risks. Do not mix this waste with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[4][5]

Step 3: Select a Suitable Waste Container Container integrity is the primary barrier against environmental release.

  • Action: Choose a container made of a chemically compatible material, such as high-density polyethylene (HDPE). The container must be free from damage and have a secure, leak-proof screw-top cap.[6][7] Plastic containers are generally preferred for laboratory chemical waste.[8]

  • Causality: Using a compatible container prevents the waste from degrading the container material, which could cause leaks.[6] A secure cap prevents the release of vapors and protects against spills.

Step 4: Waste Accumulation

  • Action: Carefully transfer the waste into the designated container using a funnel or other appropriate means to avoid spills. Do not fill the container beyond 90% capacity.[6]

  • Causality: Leaving at least 10% headspace allows for vapor expansion due to temperature fluctuations in the lab, preventing pressure buildup that could rupture the container.[6]

Step 5: Proper Labeling Accurate labeling is a critical regulatory requirement and ensures the safety of everyone who handles the waste.

  • Action: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • Full Chemical Name: "4-Hydroxy-n-methylbutanamide"

    • CAS Number: "37941-69-8"

    • An indication of the hazards (e.g., "Caution: Chemical of Unknown Toxicity")

    • The date you first added waste to the container (Accumulation Start Date)

  • Causality: Proper labeling ensures that the waste can be correctly identified, handled, and transported by your institution's hazardous waste technicians and the final disposal facility.

Step 6: Storage in a Satellite Accumulation Area (SAA) Labs must have a designated area for the temporary storage of hazardous waste.

  • Action: Store the sealed and labeled waste container in your lab's designated SAA.[8] This area should be under the control of laboratory personnel, away from drains, and ideally within secondary containment (such as a chemical-resistant tray).

  • Causality: The SAA framework ensures that hazardous waste is managed safely at its point of generation before being moved to a central storage facility.[7] Secondary containment provides a crucial safeguard in the event of a primary container leak.

Step 7: Arrange for Waste Collection

  • Action: Once the container is full or you have finished the experiments generating this waste, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[8][9]

  • Causality: EH&S professionals are trained in the safe handling, transport, and ultimate disposal of hazardous materials in accordance with all federal, state, and local regulations.[8] Final disposal must be conducted at an approved waste disposal plant.[4][5]

Section 3: Decontamination and Empty Container Disposal

Properly managing empty containers is a crucial final step.

Protocol for Empty Container Management: Due to the unknown toxicity profile, the original container of 4-Hydroxy-n-methylbutanamide should be treated as if it held an acutely hazardous substance.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or methanol, depending on the experimental residue). Each rinse should use a solvent volume equal to about 5% of the container's volume.[9]

  • Collect Rinsate: All three rinses (the "rinsate") must be collected and disposed of as hazardous waste in your 4-Hydroxy-n-methylbutanamide waste container.[9]

  • Deface Label: Completely obscure or remove the original manufacturer's label on the empty, triple-rinsed container.[9]

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycling, depending on your institution's policy.[9]

Section 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Hydroxy-n-methylbutanamide.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase A Identify Waste: 4-Hydroxy-n-methylbutanamide B Assess Hazards: Treat as Hazardous (Unknown Toxicity) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select & Prepare Container (HDPE, Screw-Cap, Leak-Proof) C->D E Collect Waste in Container (Leave >10% Headspace) D->E F Securely Cap Container E->F G Label Container Immediately ('Hazardous Waste', Name, CAS#, Date) F->G H Store in Designated SAA (Secondary Containment) G->H I Container Full or Project Complete? H->I J Contact EH&S for Pickup I->J Yes K EH&S Transports to Approved Disposal Facility J->K

Caption: Disposal workflow for 4-Hydroxy-n-methylbutanamide.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • 4-Hydroxy-N-methylbutanamide | CAS#:37941-69-8. Chemsrc. [Link]

  • Butanamide, 4-hydroxy-N-methyl-. PubChem, National Center for Biotechnology Information. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency. [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。